1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride
Description
BenchChem offers high-quality 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(4-pyridin-2-yloxyphenyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12;;/h1-8H,9,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNHCJBXPLOHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Synthetic Profiling of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride: A Technical Guide
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Substructure analysis, physicochemical profiling, and validated synthetic workflows.
Executive Summary
In modern drug discovery, the strategic selection of building blocks dictates the physicochemical properties and target-binding efficacy of the final active pharmaceutical ingredient (API). 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride (CAS: 2034621-68-4)[1] is a privileged scaffold widely utilized in pharmaceutical development, particularly in neuropharmacology and oncology[2].
Also known as 4-(Pyridin-2-yloxy)benzylamine dihydrochloride, this molecule combines a conformationally flexible biaryl ether motif with a highly reactive primary amine[2]. As a Senior Application Scientist, I have structured this guide to deconstruct the molecule's pharmacophoric value and provide self-validating experimental protocols for its integration into complex drug scaffolds.
Substructure & Pharmacophore Analysis
The utility of this compound lies in its distinct structural modules, each serving a specific mechanistic purpose in target engagement and synthetic chemistry.
-
Pyridin-2-yloxy Motif (The Warhead/Hinge Binder): In kinase inhibitor design, the pyridine nitrogen acts as a critical hydrogen-bond acceptor, frequently engaging the backbone NH of hinge-region residues (e.g., Met or Cys).
-
Ether Linkage (The Conformational Kink): The oxygen atom introduces a ~120° bond angle. This flexibility allows the molecule to adapt to complex binding pockets, such as the DFG-out allosteric sites in kinases, which rigid biaryl systems cannot access.
-
Phenyl Ring (The Hydrophobic Spacer): Acts as a rigid vector, projecting the amine functional group outward into solvent-exposed regions or adjacent binding sub-pockets.
-
Methanamine Group (The Synthetic Handle): A primary amine (pKa ~9.0–9.5) that serves as the primary nucleophile for library synthesis.
-
Dihydrochloride Salt Form: The free base of benzylamines is prone to atmospheric oxidation and CO₂ absorption (forming insoluble carbamates). The dihydrochloride salt ensures bench stability, prevents degradation, and enhances solubility in polar aprotic solvents[3].
Fig 1. Pharmacophoric deconstruction of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride.
Physicochemical Profiling & Stoichiometry
Understanding the exact mass and salt stoichiometry is critical for yield optimization. Because the molecule is a dihydrochloride salt, any base-mediated reaction requires precise equivalent calculations to free the amine in situ without poisoning the reaction environment.
Table 1: Physicochemical Properties
| Parameter | Value | Scientific Implication |
| Chemical Name | 1-[4-(Pyridin-2-yloxy)phenyl]methanamine | IUPAC standard nomenclature[1]. |
| CAS Number | 2034621-68-4 | Primary identifier for sourcing[3]. |
| Molecular Formula | C₁₂H₁₄Cl₂N₂O | Accounts for the free base + 2 HCl molecules[3]. |
| Molecular Weight | 273.16 g/mol | Must be used for all stoichiometric calculations[3]. |
| Physical State | Solid (Powder) | Easily handled; requires desiccation for long-term storage. |
Synthetic Workflows & Reaction Logic
The primary amine is a versatile handle. However, the presence of two equivalents of HCl dictates the synthetic workflow. The diagram below illustrates the divergent pathways available once the salt is neutralized.
Fig 2. Divergent synthetic workflows leveraging the primary amine as a nucleophilic handle.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and a built-in quality control (QC) check.
Protocol A: HATU-Mediated Amide Coupling
Objective: Couple the benzylamine derivative to a target carboxylic acid.
-
Step 1: Pre-activation. Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Causality: Pre-activating the acid forms the highly reactive OAt ester first, preventing the coupling reagent from reacting directly with the amine (which can cause unwanted guanidinylation side-products).
-
-
Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the mixture.
-
Causality: 2.0 equivalents are strictly consumed to neutralize the dihydrochloride salt of the incoming amine. The remaining 2.0 equivalents act as the catalytic base to drive the coupling mechanism and maintain a basic pH.
-
-
Step 3: Nucleophile Addition. Add 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride (1.0 eq) in one portion. Stir at room temperature for 2 hours.
-
Step 4: Self-Validation (QC Check). Spot the reaction on a TLC plate and stain with Ninhydrin.
-
Validation Logic: The starting primary amine will stain a vibrant purple. The complete disappearance of this purple spot confirms 100% consumption of the nucleophile, validating the reaction's completion before aqueous workup.
-
Protocol B: Reductive Amination
Objective: Synthesize a secondary amine via reaction with an aldehyde.
-
Step 1: Imine Formation. Combine the dihydrochloride salt (1.0 eq) and the target aldehyde (1.0 eq) in 1,2-Dichloroethane (DCE). Add Triethylamine (TEA) (2.0 eq).
-
Causality: TEA neutralizes the HCl, liberating the free amine. DCE is used instead of DCM because it allows for slightly higher temperatures if heating is required for sterically hindered imines.
-
-
Step 2: Incubation. Stir for 1 hour at room temperature before adding the reducing agent.
-
Causality: This allows the equilibrium to shift entirely toward the imine/iminium intermediate, preventing the premature reduction of the starting aldehyde into a dead-end alcohol.
-
-
Step 3: Reduction. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Stir for 12 hours.
-
Causality: STAB is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde.
-
-
Step 4: Self-Validation (QC Check). Quench the reaction with saturated aqueous NaHCO₃. Analyze the organic layer via LC-MS.
-
Validation Logic: The mass spectrum should show the [M+H]+ of the desired secondary amine. The absence of the 201 m/z peak (the free base of the starting material) confirms successful conversion.
-
References
-
Chem-Impex. "4-(Pyridin-2-yloxy)benzylamine dihydrochloride." Accessed March 2026. 2
-
EvitaChem. "Screening Compounds P48191: 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride." Accessed March 2026. 1
-
CymitQuimica. "CAS: 2034621-68-4 | CymitQuimica." Accessed March 2026. 3
-
Sigma-Aldrich. "1-[4-(pyridin-2-yloxy)phenyl]methanamine dihydrochloride | 2034621-68-4." Accessed March 2026.
Sources
Biological Activity of Pyridine-Containing Methanamines: A Technical Guide to Scaffold Optimization and Target Engagement
Executive Summary
Pyridine-containing methanamines (commonly referred to as pyridinylmethanamines or picolylamines) represent a privileged class of pharmacophores in modern medicinal chemistry. Characterized by a pyridine ring tethered to a flexible methanamine linker, this scaffold offers unique physicochemical properties, including tunable basicity, excellent hydrogen-bonding capacity, and potent metal-chelating abilities. As a Senior Application Scientist, I have structured this technical guide to explore the causality behind the biological activity of these compounds across diverse therapeutic areas—ranging from oncology to virology—and to provide self-validating experimental workflows for their evaluation.
Structural Rationale: The Pyridinylmethanamine Pharmacophore
The core utility of compounds like 3-(aminomethyl)pyridine and 4-(aminomethyl)pyridine lies in their dual-action binding potential 1. The sp2-hybridized nitrogen of the pyridine ring serves as a robust electron donor, making it an ideal candidate for coordinating with metal ions in metalloenzymes (e.g., heme iron in Cytochrome P450s or zinc/cadmium in urease) 2. Simultaneously, the methanamine linker provides a flexible vector for synthetic functionalization (e.g., amidation, sulfonylation), allowing researchers to fine-tune the steric bulk and lipophilicity required to navigate complex enzymatic binding pockets.
Oncology: Aromatase (CYP19A1) Inhibition in ER+ Breast Cancer
Aromatase (CYP19A1) is the rate-limiting enzyme in the biosynthesis of estrogens from androgens, making it a primary target for estrogen receptor-positive (ER+) breast cancer therapies. Recent advancements have identified novel azole and pyrrole-containing 3-pyridinylmethanamine derivatives as exceptionally potent aromatase inhibitors 3.
Mechanistic Causality: The exceptional potency of these derivatives (e.g., Compound 17, IC50 = 0.05 µM) stems from a dual-binding mechanism. The pyridine nitrogen coordinates directly with the heme iron of CYP19A1, blocking oxygen activation. Concurrently, the methanamine linker positions the hydrophobic pyrrole/azole moieties perfectly within the enzyme's substrate access channel, maximizing van der Waals interactions. This leads to a profound downstream biological effect: decreased ER phosphorylation, reduced 17β-estradiol levels, and subsequent tumor growth arrest in MCF-7 and T47D cell lines 3.
Figure 1: Mechanism of 3-pyridinylmethanamine derivatives inhibiting the aromatase-estrogen signaling axis.
Virology: Selective PI4KB Inhibition for Broad-Spectrum Antivirals
Beyond oncology, the pyridinylmethanamine scaffold is a cornerstone in the development of broad-spectrum antivirals targeting Phosphatidylinositol 4-Kinase IIIβ (PI4KB). Positive-sense single-stranded RNA (+RNA) viruses, including Hepatitis C Virus (HCV), Human Rhinovirus (HRV), and Coxsackievirus B3 (CVB3), hijack host PI4KB to enrich intracellular membranes with phosphatidylinositol 4-phosphate (PI4P), which is essential for the formation of viral replication organelles 4.
Mechanistic Causality: By coupling a pyridinylmethanamine moiety with an imidazo[1,2-b]pyridazine core and a sulfonamide group, researchers synthesized inhibitors with subnanomolar potency against PI4KB (IC50 = 0.98 nM) and extreme selectivity over the related PI4KA isoform 4. The positional isomerism of the pyridine ring (specifically 2-methyl or 2-ethylpyridine substitutions) perfectly fills the hydrophobic cavity of the PI4KB ATP-binding site, preventing kinase activation and halting viral replication.
Figure 2: Disruption of +RNA viral replication organelles via PI4KB inhibition by pyridinylmethanamines.
Metalloenzyme Coordination: Urease and CYP2A6 Targeting
The versatility of the scaffold is further demonstrated in its ability to inhibit other critical metalloenzymes. For instance, modifying the 4-position of the pyridine ring yields highly potent inhibitors of CYP2A6 (IC50 = 0.017 mM) 5. Furthermore, synthesizing Schiff bases from pyridine methanamine and complexing them with Cadmium (II) or Zinc (II) produces compounds with potent anti-urease activity (IC50 = 3.90 µM for Jack bean urease) and broad-spectrum antimicrobial efficacy against E. coli and S. aureus2.
Self-Validating Experimental Protocols
To ensure high scientific rigor and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls and orthogonal validation steps to confirm that in vitro biochemical inhibition translates to genuine cellular target engagement.
Figure 3: Self-validating hit-to-lead optimization workflow for pyridinylmethanamine derivatives.
Protocol A: Orthogonal Aromatase Inhibition & Metabolomic Validation
Objective: Validate CYP19A1 inhibition and confirm intracellular metabolic shifts.
-
Fluorometric Assay Preparation: Reconstitute recombinant human CYP19A1 and its fluorescent substrate (e.g., dibenzylfluorescein) in a 50 mM potassium phosphate buffer (pH 7.4).
-
Compound Dosing: Serially dilute the 3-pyridinylmethanamine derivative (0.01 nM to 10 µM) in DMSO. Critical Control: Maintain final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.
-
Background Subtraction: Prepare control wells containing only the buffer and the inhibitor. Causality: Pyridine derivatives can exhibit native autofluorescence; subtracting this background prevents false-negative IC50 shifts.
-
Reaction & Readout: Initiate the reaction with NADPH (2 mM). Incubate for 30 mins at 37°C. Measure fluorescence (Ex/Em = 485/530 nm).
-
Orthogonal Metabolomic Validation: Treat MCF-7 cells with the calculated IC50 dose for 48 hours. Extract intracellular metabolites using cold methanol/water (80:20). Analyze via LC-MS/MS. Causality: True aromatase inhibition must reflect a quantifiable decrease in 17β-estradiol and an accumulation of testosterone in the metabolomic profile, confirming target engagement inside the living cell 3.
Protocol B: PI4KB Kinase Assay with ADP-Glo Luminescence
Objective: Quantify ATP-competitive inhibition of PI4KB.
-
Kinase Reaction: Combine purified PI4KB enzyme, PI lipid substrate micelles, and the pyridinylmethanamine sulfonamide inhibitor in a kinase buffer (50 mM HEPES, 10 mM MgCl2).
-
ATP Addition: Initiate the reaction by adding ultra-pure ATP at a concentration equal to its Km value for PI4KB. Causality: Running the assay at the ATP Km ensures that the assay is sensitive to competitive inhibitors without artificially inflating the apparent IC50.
-
ADP Detection: After 60 minutes, add the ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase reaction.
-
Selectivity Counter-Screen: Run the exact same protocol in parallel using the PI4KA isoform. Causality: High PI4KB/PI4KA selectivity is mandatory to avoid off-target cellular toxicity, validating the compound's safety profile 4.
Quantitative Structure-Activity Data
To summarize the broad biological applicability of the pyridinylmethanamine scaffold, the table below consolidates the quantitative data for various optimized derivatives.
| Target Enzyme | Primary Indication | Optimized Scaffold Modification | IC50 Value | Key Structural Feature Driving Potency |
| Aromatase (CYP19A1) | ER+ Breast Cancer | 3-pyridinylmethanamine with pyrrole | 0.05 µM | Heme iron chelation via pyridine nitrogen & hydrophobic pyrrole interactions. |
| PI4KB Kinase | +RNA Viral Infection | Pyridinylmethanamine sulfonamide | 0.98 nM | 2-methylpyridine substitution filling the ATP-binding cavity. |
| CYP2A6 | Metabolic Modulation | 4-position substituted methanamine | 0.017 mM | Altered electron density and pKa at the 4-position of the pyridine ring. |
| Urease | Bacterial Infection | Cd(II) Pyridine methanamine Schiff base | 3.90 µM | Coordination geometry facilitated by the imine and pyridine nitrogen. |
Conclusion
The biological activity of pyridine-containing methanamines is fundamentally rooted in their structural duality: the chelating power of the pyridine ring combined with the synthetic adaptability of the methanamine linker. Whether deployed as subnanomolar antiviral kinase inhibitors or as potent anti-estrogenic agents in oncology, this scaffold continues to be a rich vein for drug discovery. By employing rigorous, self-validating experimental workflows—such as orthogonal metabolomics and ATP-calibrated luminescence assays—researchers can confidently translate these in vitro hits into viable clinical candidates.
References
- An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities Source: Scientific Reports (NIH/Mahidol University)
- Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4‑Kinase IIIβ (PI4KB) Inhibitors as Broad-Spectrum Antiviral Agents Source: Journal of Medicinal Chemistry (UOCHB)
- 3-(Aminomethyl)
- Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene)
- Pyridin-4-ylmethanamine hydrochloride Biological Activity Source: Benchchem
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uochb.cz [uochb.cz]
- 5. Pyridin-4-ylmethanamine hydrochloride | 64460-41-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to 1-[4-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is a heterocyclic compound featuring a pyridin-2-yloxy phenyl motif. This structural element is of significant interest in medicinal chemistry due to the versatile roles of the pyridine scaffold in drug design. Pyridine-containing compounds are prevalent in a wide range of pharmaceuticals, valued for their ability to engage in hydrogen bonding, their biocompatibility, and their capacity to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[1][] The dihydrochloride salt form of this amine is primarily utilized to enhance aqueous solubility and improve handling characteristics, which are critical for its application in drug discovery and development.[3]
This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, potential applications, and experimental considerations for 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride, intended to support researchers in its effective utilization.
Commercial Availability
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is available from several chemical suppliers, typically on a research scale. When sourcing this compound, it is crucial to verify the purity and obtain a certificate of analysis.
Table 1: Commercial Suppliers of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride
| Supplier | CAS Number | Purity | Notes |
| Sigma-Aldrich (Life Chemicals Inc.) | 2034621-68-4 | 95% | Sold as a solid.[4] |
| Sapphire Bioscience (sourced from Biosynth) | 2034621-68-4 | Not specified | For research use only.[5] |
| Other potential suppliers | 2034621-68-4 | Varies | Availability should be confirmed directly. |
Physicochemical and Structural Properties
Understanding the physicochemical properties of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2034621-68-4 | [4][5] |
| Molecular Formula | C₁₂H₁₄Cl₂N₂O | [5] |
| Molecular Weight | 273.16 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | ≥95% | [4] |
| InChI Key | OPNHCJBXPLOHNN-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.5 | [6] |
Structural Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic signal for the benzylic methylene (-CH₂-) protons adjacent to the amine. The exact chemical shifts will be influenced by the solvent and the protonation state of the nitrogens. For a similar compound, 4-(aminomethyl)pyridine, the benzylic protons appear around 3.9 ppm in CDCl₃.[7]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C₁₂H₁₂N₂O) at m/z 200.10, with the dihydrochloride salt dissociating in the mass spectrometer.
Synthesis and Manufacturing
The synthesis of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride typically involves a multi-step process. A plausible synthetic route is outlined below, based on common organic chemistry transformations.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride.
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution: 4-Fluorobenzonitrile is reacted with 2-hydroxypyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The reaction mixture is heated to drive the SNAr reaction to completion, yielding 4-(pyridin-2-yloxy)benzonitrile.
-
Nitrile Reduction: The resulting benzonitrile is then reduced to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation with hydrogen gas over a Raney nickel catalyst. This step affords the free base, 1-[4-(pyridin-2-yloxy)phenyl]methanamine.
-
Salt Formation: The purified free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added, leading to the precipitation of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride as a solid. The product is then collected by filtration and dried.
Applications in Drug Discovery and Development
The pyridin-2-yloxy phenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds.[1][8] These structures are known to interact with a variety of biological targets. The primary amine of the title compound provides a key reactive handle for further chemical modification and library synthesis.
Potential Therapeutic Areas:
-
Anticancer: Pyridin-2(1H)-one derivatives, which are structurally related, have shown promise as anticancer agents by inhibiting protein kinases crucial for cancer cell proliferation.[8]
-
Antiviral and Antimicrobial: The pyridine nucleus is a common feature in compounds with demonstrated antiviral and antimicrobial properties.[]
-
Fungicidal: Pyrimidinamine derivatives containing a pyridin-2-yloxy moiety have been investigated for their fungicidal activity.[9]
The title compound can serve as a valuable building block for the synthesis of more complex molecules targeting these and other disease areas.
Experimental Protocols and Handling
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.
Solubilization and Storage
Being a dihydrochloride salt, this compound is expected to have enhanced aqueous solubility compared to its free base.
Protocol for Solubilization:
-
To prepare a stock solution, start by dissolving the compound in sterile, deionized water or a buffer of choice (e.g., PBS).
-
Gentle warming and sonication can be used to aid dissolution if necessary.
-
For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., water or DMSO) and then dilute it to the final working concentration in the cell culture medium.
Storage:
Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. Solutions should be stored at -20°C or -80°C for long-term stability.
General Protocol for Use in Cell-Based Assays
The following is a generalized protocol for evaluating the cytotoxic effects of a compound like 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride on a cancer cell line.
Caption: General workflow for a cell-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate the cells of interest (e.g., a human cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is a commercially available compound with significant potential as a building block in drug discovery and medicinal chemistry. Its pyridin-2-yloxy phenyl scaffold is a privileged structure found in numerous bioactive molecules. The dihydrochloride salt form enhances its utility in research by improving its aqueous solubility and handling properties. This technical guide provides a foundation for researchers to understand and effectively utilize this compound in their scientific endeavors.
References
-
International Journal of Novel Research and Development. Pyridine scaffold: its diverse biological actions. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0259446). [Link]
-
ResearchGate. Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. [Link]
-
National Center for Biotechnology Information. Prodrugs for Amines. [Link]
-
MDPI. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. [Link]
-
Mitchell Lab. Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. [Link]
-
National Center for Biotechnology Information. In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy. [Link]
-
Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ChemBK. phenyl(pyridin-2-yl)methanamine. [Link]
-
National Center for Biotechnology Information. (4-(Pyridin-2-yl)phenyl)methanamine | C12H12N2 | CID 22337704 - PubChem. [Link]
-
Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]
-
ResearchGate. POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS Section A-Research paper POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS. [Link]
-
NextSDS. 2-[4-(pyridin-2-ylmethoxy)phenyl]ethanamine — Chemical Substance Information. [Link]
- Google Patents.
-
National Institute of Standards and Technology. Pyridine, 2-(phenylmethyl)-. [Link]
-
MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]
-
PubChemLite. N-methyl-1-[4-(9h-purin-6-yl)phenyl]methanamine. [Link]
-
MassBank. Pyridines and derivatives. [Link]
-
MDPI. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]
-
SYSY. Protocol for alpha/beta SNAP Antibody (Cat. No. 112 011) Immunoprecipitation (IP) Standard Condition. [Link]
-
MDPI. Experimental Evaluation of CO2 Absorption and Thermophysical Properties of TBAB-Based Deep Eutectic Solvents with Amine and Acid Donors. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 3. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-(Pyridin-2-yl)phenyl)methanamine | C12H12N2 | CID 22337704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Characterization of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 1-[4-(Pyridin-2-yloxy)phenyl]methanamine, particularly in its dihydrochloride salt form, represents a class of compounds with significant potential, featuring a flexible ether linkage between two key aromatic systems—a phenylmethanamine moiety and a pyridine ring. This guide provides an in-depth technical overview of the essential analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the causality behind experimental choices and data interpretation. By grounding our analysis in fundamental principles and established protocols, we aim to provide a self-validating system for the characterization of this and structurally related molecules.
Molecular Structure and Isotopic Composition
The first step in any analytical endeavor is a thorough understanding of the molecule's architecture. The structure, presented below, consists of a benzylamine core where the phenyl ring is substituted at the para-position with a pyridin-2-yloxy group. As a dihydrochloride salt, both the primary amine and the pyridine nitrogen are expected to be protonated.
Figure 1: Chemical structure of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride.
Molecular Formula (Free Base): C₁₂H₁₂N₂O Exact Mass (Free Base): 200.09496 Da Molecular Weight (Dihydrochloride): 273.16 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride, ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Sample Preparation and Acquisition
The choice of solvent is critical when analyzing hydrochloride salts. Protic solvents like D₂O can lead to the exchange of labile N-H protons, rendering them invisible in the ¹H NMR spectrum.[1] Therefore, an aprotic polar solvent is preferable.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dihydrochloride salt.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves most amine salts and allows for the observation of exchangeable N-H protons.[1][2]
-
Internal Standard: While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for referencing, tetramethylsilane (TMS) can be added for higher accuracy.[3]
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY and HSQC) on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
Predicted ¹H NMR Spectral Data
The protonated state of the amine and pyridine nitrogen atoms will induce a significant downfield shift in the chemical shifts of nearby protons compared to the free base, due to the electron-withdrawing effect of the positive charges.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~8.60 - 8.80 | br s | 3H | -NH₃⁺ | Broad signal due to quadrupolar relaxation and exchange; located far downfield due to the positive charge. |
| ~8.20 | dd | 1H | H-6'' | Most downfield pyridine proton, adjacent to the protonated nitrogen. |
| ~8.05 | ddd | 1H | H-4'' | Downfield shift due to position relative to protonated nitrogen; experiences coupling to H-3'' and H-5''. |
| ~7.60 | d | 2H | H-2, H-6 | Aromatic protons ortho to the aminomethyl group, appear as a doublet. |
| ~7.35 | d | 2H | H-3, H-5 | Aromatic protons ortho to the ether linkage, appear as a doublet. |
| ~7.25 | ddd | 1H | H-5'' | Pyridine proton coupled to H-4'' and H-6''. |
| ~7.10 | dd | 1H | H-3'' | Pyridine proton ortho to the ether linkage. |
| ~4.15 | s | 2H | H-1' | Benzylic protons adjacent to the ammonium group, deshielded and typically appear as a singlet. |
Note: br s = broad singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~162.5 | C-2'' | Carbon attached to two electronegative atoms (O and N), highly deshielded. |
| ~155.0 | C-4 | Aromatic carbon attached to the ether oxygen. |
| ~148.0 | C-6'' | Pyridine carbon adjacent to the protonated nitrogen. |
| ~141.0 | C-4'' | Pyridine carbon deshielded by the nearby positive charge. |
| ~135.0 | C-1 | Quaternary carbon of the phenyl ring attached to the aminomethyl group. |
| ~130.0 | C-2, C-6 | Phenyl carbons ortho to the aminomethyl group. |
| ~122.0 | C-3, C-5 | Phenyl carbons ortho to the ether linkage. |
| ~120.0 | C-5'' | Pyridine carbon. |
| ~114.0 | C-3'' | Pyridine carbon ortho to the ether linkage. |
| ~42.0 | C-1' | Aliphatic benzylic carbon, shifted downfield by the adjacent ammonium group. |
Structural Confirmation with 2D NMR
To confirm the assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbons. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, which is invaluable for assigning the aromatic systems.
Figure 2: Expected ¹H-¹H COSY correlations for the aromatic systems.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecule's structure. Electrospray Ionization (ESI) is the method of choice for this compound, as it is a "soft" ionization technique suitable for polar and salt-like molecules, minimizing premature fragmentation.[4][5][6]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.[7] The acid helps to ensure the analyte remains protonated in solution, promoting the formation of [M+H]⁺ ions.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization Mode: Operate the mass spectrometer in positive ion mode to detect the protonated molecular ion.
-
Analysis: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion. For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Data Interpretation: Molecular Ion and Fragmentation
The analysis will be performed on the free base form of the molecule, which is generated in the gas phase.
Expected Molecular Ion:
-
Species: [C₁₂H₁₂N₂O + H]⁺
-
Calculated m/z: 201.1022
Predicted Fragmentation Pattern: Upon collision-induced dissociation, protonated benzylamines commonly undergo characteristic fragmentation pathways.[8][9][10] The most probable cleavages for this molecule involve the loss of ammonia and the scission of bonds around the ether linkage and benzylic carbon.
Table 3: Predicted MS/MS Fragmentation Data for [M+H]⁺ at m/z 201.10
| Fragment m/z | Proposed Structure/Formula | Neutral Loss |
| 184.0757 | [C₁₂H₁₀NO]⁺ | NH₃ (Ammonia) |
| 183.0913 | [C₁₂H₁₁N₂]⁺ | H₂O (Water) |
| 107.0495 | [C₇H₇O]⁺ | C₅H₅N₂ (Aminopyridine radical) |
| 94.0500 | [C₅H₆NO]⁺ | C₇H₇ (Toluene radical) |
The primary and most diagnostic fragmentation of protonated benzylamines is the loss of a neutral ammonia molecule.[8][9] Another significant fragmentation pathway involves the cleavage of the C-O ether bond or the benzylic C-C bond.
Figure 3: Proposed primary fragmentation pathways for protonated 1-[4-(Pyridin-2-yloxy)phenyl]methanamine.
Conclusion
The structural characterization of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is reliably achieved through a combination of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR in DMSO-d₆ provide a detailed map of the hydrogen and carbon framework, with predictable chemical shifts and coupling patterns confirming the connectivity of the pyridyl, ether, and benzylamine moieties. High-resolution ESI-MS confirms the elemental composition via an accurate mass measurement of the protonated molecular ion, while MS/MS fragmentation patterns, notably the characteristic loss of ammonia, provide definitive structural proof. Together, these techniques offer a robust and validated methodology for the unambiguous identification of this compound, ensuring scientific integrity for research and development applications.
References
- Blom, K. F., Hardy, J. K., & Gfesser, G. A. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 12(7), 756-767.
- Gao, J., Li, Y., & Li, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1597-1606.
- ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
- Benchchem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0267046).
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
- Lo, D. S. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 23(3), 63-76.
- Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20301.
- Protocols.io. (2024). JGI/LBNL Metabolomics - Standard LCMS/MS ESI Method - Nonpolar C18.
- Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(11), 1083.
- ResearchGate. (2025). A new program to 13C NMR spectrum prediction based on tridimensional models.
- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -).
- Van der Rest, G., & Afonso, C. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(4), 487-519.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of the picolinyl (pyridylcarbinol) ester of coronaric acid.
- Emery Pharma. (n.d.). NMR Solvent Chart.
- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
- Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.
- NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- ResearchGate. (n.d.). A Practical Approach to 1H NMR Calculation and Prediction.
- NMRdb.org. (n.d.). Predict 1H proton NMR spectra.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwith.stevens.edu [researchwith.stevens.edu]
- 10. researchgate.net [researchgate.net]
Leveraging 1-[4-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride for Accelerated Drug Discovery via Parallel Synthesis
An Application Guide for Researchers
Introduction: The Strategic Role of Scaffolds in Library Synthesis
In the landscape of modern drug discovery, the ability to rapidly synthesize and screen large, diverse collections of molecules is paramount. Parallel synthesis has emerged as a cornerstone technique, enabling the simultaneous creation of hundreds to thousands of discrete compounds, thereby accelerating the identification and optimization of lead candidates.[1][2][3] The success of such a campaign hinges on the strategic selection of core building blocks or "scaffolds" that serve as a common anchor for a library of chemical modifications.
This guide focuses on the versatile building block, 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride . This compound is of particular interest due to its constitution: a primary benzylic amine for chemical derivatization, linked to a 4-(pyridin-2-yloxy)phenyl core. This pyridyl ether motif is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets. Its inclusion can impart favorable physicochemical properties and provide key interaction points with protein targets.[4]
As a dihydrochloride salt, the amine is protonated, rendering it stable for storage and handling.[5] However, this necessitates the use of a base in reactions to liberate the nucleophilic free amine. This guide provides detailed protocols, mechanistic insights, and optimization strategies for incorporating this valuable scaffold into compound libraries using two fundamental transformations: amide bond formation and reductive amination.
Core Application I: Parallel Amide Library Synthesis
Amide bond formation is one of the most crucial and frequently utilized reactions in medicinal chemistry.[6][7] The following protocol is optimized for the parallel synthesis of an amide library in a 96-well plate format, coupling 1-[4-(Pyridin-2-yloxy)phenyl]methanamine with a diverse set of carboxylic acids.
Principle & Rationale
The reaction involves the activation of a carboxylic acid, typically with a carbodiimide or uronium-based coupling agent, to form a highly reactive intermediate.[] This intermediate is then susceptible to nucleophilic attack by the primary amine of the scaffold, forming a stable amide bond. The choice of coupling agent and additives is critical to ensure high yields, minimize side reactions, and prevent racemization if chiral acids are used.
Detailed Protocol: Amide Coupling in a 96-Well Format
Materials & Reagents:
-
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
Protocol Steps:
-
Stock Solution Preparation:
-
Amine Scaffold (A): Prepare a 0.2 M solution of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride in anhydrous DMF.
-
Carboxylic Acid Library (B): Prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.
-
Coupling Reagent (C): Prepare a 0.22 M solution of HATU in anhydrous DMF. This solution should be prepared fresh.
-
Base (D): Prepare a 0.6 M solution of DIPEA in anhydrous DMF.
-
-
Reagent Dispensing:
-
To each well of the reaction block, add 100 µL of the Amine Scaffold stock solution (A) (0.02 mmol).
-
Add 150 µL of the Base stock solution (D) (0.09 mmol).
-
Scientist's Note: A significant excess of a non-nucleophilic base like DIPEA is crucial. Two equivalents are needed to neutralize the dihydrochloride salt, and an additional equivalent is required to facilitate the coupling reaction.[6] This ensures the primary amine is fully deprotonated and available for reaction.
-
-
Add 110 µL of each unique Carboxylic Acid stock solution (B) to its designated well (0.022 mmol, 1.1 eq).
-
Initiate the reaction by adding 110 µL of the Coupling Reagent stock solution (C) to each well (0.024 mmol, 1.2 eq).
-
Scientist's Note: HATU is a highly efficient, third-generation uronium coupling agent that minimizes side reactions and is particularly effective for challenging couplings.[] Adding it last ensures the carboxylic acid is immediately activated in the presence of the amine, maximizing product formation.
-
-
-
Reaction Incubation:
-
Securely seal the 96-well reaction block with a chemically resistant mat.
-
Incubate the plate on an orbital shaker at room temperature for 16 hours.
-
-
Workup and Purification:
-
Following incubation, the reaction mixture can be worked up using liquid-liquid extraction or, more efficiently for parallel formats, by solid-phase extraction (SPE).
-
The crude products should be purified using a high-throughput preparative HPLC-MS system to ensure high purity of the final library compounds.[9][10]
-
Core Application II: Parallel Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of library synthesis for producing diverse secondary amines.[11] This protocol details the reaction of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine with a library of aldehydes or ketones.
Principle & Rationale
This one-pot reaction proceeds in two main steps: the formation of an imine (or enamine) intermediate through the condensation of the primary amine and a carbonyl compound, followed by the in-situ reduction of this intermediate to the corresponding secondary amine.[12] The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the formed imine.
Detailed Protocol: Reductive Amination in a 96-Well Format
Materials & Reagents:
-
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride
-
Library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)
-
96-well reaction block with sealing mat
Protocol Steps:
-
Stock Solution Preparation:
-
Amine/Base Mix (A): Prepare a solution that is 0.2 M in 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride and 0.4 M in DIPEA within anhydrous DCE.
-
Carbonyl Library (B): Prepare 0.22 M solutions of each aldehyde or ketone in anhydrous DCE in a separate 96-well plate.
-
Reducing Agent (C): Weigh solid sodium triacetoxyborohydride into a separate 96-well plate (1.5 eq per well). This is best done as a solid to avoid decomposition in solution.
-
-
Reagent Dispensing:
-
To each well of the reaction block, add 100 µL of the Amine/Base mix (A) (0.02 mmol amine).
-
Add 100 µL of each unique Carbonyl stock solution (B) to its designated well (0.022 mmol, 1.1 eq).
-
Seal the plate and allow it to shake at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction Step:
-
After 1 hour, unseal the plate and add the pre-weighed solid sodium triacetoxyborohydride (C) to each well. Alternatively, a freshly prepared slurry in DCE can be dispensed.
-
Scientist's Note: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations. It is a mild and selective reducing agent that can be added directly to the reaction mixture without needing to control pH, unlike sodium cyanoborohydride.[12] Its mildness prevents the reduction of the starting aldehyde or ketone.
-
-
Reseal the plate securely.
-
-
Reaction Incubation:
-
Incubate the plate on an orbital shaker at room temperature for 16 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the products, for example, with dichloromethane (DCM) or ethyl acetate.
-
Purify the final compounds using a high-throughput preparative HPLC-MS system.[13]
-
Reaction Optimization & Data Summary
For successful library synthesis, reaction conditions may need to be optimized based on the reactivity of the library members. The table below provides a starting point and troubleshooting guide.
| Parameter | Recommended Condition | Rationale & Troubleshooting Insights |
| Solvent | DMF, NMP, or DMSO for amidation. DCE or THF for reductive amination. | Choose a solvent that fully solubilizes all reactants. For amidation, polar aprotic solvents are preferred. For reductive amination, less polar solvents like DCE can favor imine formation. |
| Base (Amidation) | DIPEA, Triethylamine (TEA) | Use a non-nucleophilic amine base to avoid competing reactions. Use at least 2.2 equivalents for the dihydrochloride salt. If yields are low, ensure the base is anhydrous. |
| Coupling Reagent | HATU, HBTU, PyBOP | HATU is generally a robust first choice. For sterically hindered acids or amines, PyBOP may offer improved yields. Carbodiimides like EDC can also be used, often with an additive like HOBt. |
| Reducing Agent | Sodium Triacetoxyborohydride | This is the most general and user-friendly choice. For very unreactive ketones, more forceful conditions or alternative reducing agents like sodium cyanoborohydride (with pH control) might be explored cautiously.[12] |
| Temperature | Room Temperature | Most reactions proceed to completion at ambient temperature overnight. For poorly reactive substrates, gentle heating (40-50 °C) can be applied, but monitor for potential side product formation. |
Library Characterization and Quality Control
The generation of a compound library is incomplete without rigorous quality control.[14] The identity and purity of each compound must be verified to ensure that downstream biological screening data is reliable.[15]
-
Primary Analysis (High-Throughput): All purified library compounds should be analyzed by LC-MS. This provides crucial data on purity (by UV or ELSD trace) and confirms the molecular weight of the desired product.[16]
-
Representative Analysis: For a new library, it is advisable to select a small, diverse subset of compounds (e.g., 5-10) for full characterization by ¹H NMR and high-resolution mass spectrometry (HRMS) to definitively confirm the structure and validate the synthetic protocol.
Conclusion
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is a highly effective and synthetically tractable scaffold for parallel synthesis. Its primary amine handle allows for straightforward and efficient diversification through robust chemical transformations like amide bond formation and reductive amination. By employing the optimized, high-throughput protocols detailed in this guide, researchers can rapidly generate focused libraries of novel compounds built around a medicinally relevant core, significantly accelerating hit identification and lead optimization programs in drug discovery.[1][16]
References
-
Dolle, R. E. (1997). Parallel-compound synthesis: methodology for accelerating drug discovery. PubMed. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]
-
Scribd. (2024, April 15). Combinatorial & Parallel Synthesis in Drug Discovery. Scribd. [Link]
-
BioDuro. (n.d.). Parallel Synthesis. BioDuro-Sundia. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Asynt. (2022, September 7). A Quick Introduction to Parallel Synthesis. Asynt. [Link]
-
Lunte, C. E. (1999). High throughput purification of combinatorial libraries. PubMed. [Link]
-
Ventura, M. C. (2002). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. ResearchGate. [Link]
-
La-Venia, A. (2020). Automated and Parallel Amide Synthesis. ResearchGate. [Link]
-
Bourne, G. T. (2021). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. ResearchGate. [Link]
-
CiteDrive. (n.d.). Automated and Parallel Amide Synthesis. CiteDrive. [Link]
-
NextSDS. (n.d.). 1-[4-(pyridin-2-yl)phenyl]methanamine dihydrochloride — Chemical Substance Information. NextSDS. [Link]
-
LabRulez. (n.d.). Automated Purification of Compound Libraries Using the Agilent 1260 Infinity Automated LC/MSD Purification System. LabRulez LCMS. [Link]
-
CHIMIA. (1999). High-Throughput Analysis, Purification, and Quantification of Combinatorial Libraries of Single Compounds. CHIMIA. [Link]
-
Kyranos, J. N. (2001). Streamlined System for Purifying and Quantifying a Diverse Library of Compounds. Expotech USA. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Beyond Benign. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. [Link]
-
PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Center for Biotechnology Information. [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [https://air.unimi.it/retrieve/handle/2434/782635/1339035/ coss-D-20-00366_R1.pdf]([Link] coss-D-20-00366_R1.pdf)
-
PubChem. (n.d.). Pyridin-4-ylmethanamine dihydrochloride. National Center for Biotechnology Information. [Link]
-
NextSDS. (n.d.). (4-(Pyridin-2-yl)phenyl)MethanaMine hydrochloride — Chemical Substance Information. NextSDS. [Link]
-
PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanamine. National Center for Biotechnology Information. [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
- Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
PMC. (2022, October 12). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. National Center for Biotechnology Information. [Link]
Sources
- 1. Parallel-compound synthesis: methodology for accelerating drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 3. asynt.com [asynt.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. nextsds.com [nextsds.com]
- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 9. High throughput purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. expotechusa.com [expotechusa.com]
- 14. researchgate.net [researchgate.net]
- 15. chimia.ch [chimia.ch]
- 16. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Note: A Practical Guide to Reductive Amination Using 1-[4-(Pyridin-2-yloxy)phenyl]methanamine
Abstract
Reductive amination stands as a cornerstone of modern synthetic chemistry, providing one of the most robust and versatile methods for the formation of carbon-nitrogen bonds.[1][2] This application note presents a detailed protocol for the synthesis of secondary amines via a one-pot reductive amination procedure, utilizing 1-[4-(Pyridin-2-yloxy)phenyl]methanamine as the primary amine substrate. We delve into the mechanistic underpinnings of the reaction, offer a rationale for reagent selection with a focus on the widely-used sodium triacetoxyborohydride (NaBH(OAc)₃), and provide a comprehensive, step-by-step experimental guide from reaction setup to product purification. Additionally, a troubleshooting guide is included to address common challenges, ensuring researchers can confidently adapt and execute this critical transformation.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of amines is a fundamental objective in organic chemistry, particularly within the realms of pharmaceutical and agrochemical development where the amine functional group is a ubiquitous feature of bioactive molecules.[2][3] While direct alkylation of amines can be plagued by issues of over-alkylation leading to mixtures of primary, secondary, and tertiary amines, reductive amination offers a highly controlled and efficient alternative.[4]
This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[5] The one-pot nature of this reaction, where imine formation and reduction occur concurrently, makes it a highly attractive and atom-economical strategy.[1][2] This guide focuses on the application of this method to 1-[4-(Pyridin-2-yloxy)phenyl]methanamine, a versatile building block for creating a diverse array of substituted secondary amines.
Mechanistic Pathway: A Two-Step Cascade
The success of a one-pot reductive amination hinges on the careful orchestration of two sequential chemical events: the formation of a C=N bond followed by its selective reduction.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, 1-[4-(Pyridin-2-yloxy)phenyl]methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions (typically pH 4-6), the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of a water molecule to yield a transient imine.[6] This imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species in the reduction step. The use of a catalytic amount of a weak acid, such as acetic acid (AcOH), is often crucial to accelerate this dehydration step.[7][8]
-
Hydride-Mediated Reduction: A mild and selective reducing agent, present in the reaction mixture from the start, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction of the C=N double bond furnishes the final, stable secondary amine product. The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but not so powerful that it prematurely reduces the starting carbonyl compound.[4][9]
Caption: The reductive amination mechanism.
Reagent Selection and Rationale
The choice of reagents is paramount for a successful and high-yielding reaction.
| Reagent Category | Recommended Reagent | Rationale & Key Considerations |
| Amine Substrate | 1-[4-(Pyridin-2-yloxy)phenyl]methanamine | The primary amine provides the nucleophilic nitrogen for the initial attack on the carbonyl. |
| Carbonyl Substrate | Aliphatic or Aromatic Aldehyde/Ketone | The choice of carbonyl dictates the structure of the second substituent on the final amine product. Aldehydes are generally more reactive than ketones. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | High Selectivity: STAB is a mild hydride donor, making it ideal for reductive aminations.[9] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, preventing the significant reduction of the starting aldehyde or ketone while rapidly reducing the more electrophilic iminium ion.[7][9] Safety: It is a safer and less toxic alternative to sodium cyanoborohydride (NaBH₃CN).[5][10] |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | These non-protic solvents are standard for reactions involving STAB, ensuring reagent stability and good solubility of the reactants.[7][11] For greener alternatives, Ethyl Acetate (EtOAc) has also been shown to be effective.[12] |
| Catalyst | Acetic Acid (AcOH) | A catalytic amount (typically 1-2 equivalents) facilitates the rate-limiting imine formation step without excessively protonating the starting amine, which would render it non-nucleophilic.[6][10] |
Detailed Experimental Protocol
This protocol describes a general one-pot procedure for the reductive amination of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine with a representative aldehyde.
Materials:
-
1-[4-(Pyridin-2-yloxy)phenyl]methanamine (1.0 eq)
-
Aldehyde (e.g., Isobutyraldehyde) (1.1 - 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Glacial Acetic Acid (AcOH) (1.0 - 2.0 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-[4-(Pyridin-2-yloxy)phenyl]methanamine (1.0 eq).
-
Solvent and Reactant Addition: Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration). Add the aldehyde (1.1 eq) to the solution via syringe, followed by glacial acetic acid (1.0 eq).
-
Imine Formation: Stir the resulting mixture at room temperature for 30-60 minutes. This allows for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.
-
Reduction: Carefully add Sodium Triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: STAB is moisture-sensitive and should be handled accordingly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the starting amine and the formation of the more nonpolar product spot. Reactions are typically complete within 3-16 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any excess STAB.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or DCE.
-
Workup - Washing and Drying: Combine all organic layers, wash with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.[13]
Caption: General experimental workflow for one-pot reductive amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Degraded Reducing Agent: NaBH(OAc)₃ is moisture-sensitive. | Use a fresh bottle of the reagent or a recently opened one stored in a desiccator.[6] |
| Inefficient Imine Formation: Equilibrium does not favor the imine. This can be an issue with less reactive ketones or sterically hindered substrates. | Ensure catalytic acetic acid is present.[8] For stubborn cases, consider adding activated 4 Å molecular sieves to the reaction to sequester the water byproduct and drive the equilibrium forward.[5][14] | |
| Starting Aldehyde/Ketone is Consumed, but Product Yield is Low | Reduction of Carbonyl: The reducing agent may be too strong or conditions not optimal, leading to alcohol as a side product. | This is less common with NaBH(OAc)₃ but can occur.[6] Ensure the reagent is added after a pre-stirring period for imine formation. If using NaBH₄, it is critical to allow the imine to form completely before adding the reductant.[7] |
| Presence of Unreacted Imine in Final Product | Incomplete Reduction: Not enough reducing agent or insufficient reaction time. | Increase the equivalents of NaBH(OAc)₃ to 2.0.[6] Allow the reaction to proceed for a longer duration. Protonating the imine with acid can also facilitate reduction.[15] |
| Formation of Tertiary Amine (Over-Alkylation) | Reaction of Secondary Amine Product: The newly formed secondary amine reacts with another molecule of the aldehyde. | This is a known side product, especially with reactive aldehydes and primary amines.[6] A stepwise procedure, where the imine is formed first and then reduced with NaBH₄, can sometimes mitigate this issue.[7][11] Using a slight excess of the amine relative to the aldehyde can also help. |
Conclusion
The one-pot reductive amination using sodium triacetoxyborohydride is a highly reliable and efficient method for synthesizing secondary amines from 1-[4-(Pyridin-2-yloxy)phenyl]methanamine. The mild reaction conditions tolerate a wide range of functional groups, making it a powerful tool in discovery chemistry. By understanding the underlying mechanism and paying careful attention to reagent quality and reaction setup, researchers can consistently achieve high yields of their desired products. This protocol provides a solid foundation for the application of this essential transformation in diverse research and development settings.
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
-
The Synthetic Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link] reductive-amination-sodium-triacetoxyborohydride-nabhoac3
-
Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines by Reductive Amination. (2024). Available at: [Link]
-
Le, V. T., & Moses, J. E. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(6), 1107–1110. Available at: [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025). Available at: [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025). Available at: [Link]
-
Sustainable Med Chem. Specific solvent issues with Reductive Amination/Alkylation. Available at: [Link]
-
Chemical Communications. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available at: [Link]
-
ScienceMadness. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available at: [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. (2025). Available at: [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. (2018). Available at: [Link]
-
Roy, R., Laferrière, C. A., Gam, J., & Lajoie, G. A. (1990). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Journal of Carbohydrate Chemistry, 9(2-3), 159–167. Available at: [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. jove.com [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 13. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 14. sciencemadness.org [sciencemadness.org]
- 15. reddit.com [reddit.com]
Application Note: 1-[4-(Pyridin-2-yloxy)phenyl]methanamine Dihydrochloride in Fragment-Based Drug Discovery (FBDD)
Executive Summary
Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency, albeit with low initial affinity. 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride (CAS: 2034621-68-4) is a highly privileged, bi-functional fragment scaffold.
This application note details the physicochemical rationale for utilizing this specific fragment, provides a structural mapping of its pharmacophore features, and outlines field-proven, self-validating protocols for biophysical screening and structural elucidation.
Structural Rationale & Pharmacophore Mapping
The success of a fragment relies on its ability to form high-quality, directional interactions with the target protein while maintaining favorable physicochemical properties. This compound is meticulously designed for FBDD due to three distinct structural features:
-
The Diaryl Ether Core: The oxygen bridge between the pyridine and phenyl rings provides a flexible ~120° bond angle. This allows the fragment to adopt multiple conformations, enabling it to probe and adapt to cryptic or transient binding pockets[1]. The diaryl ether motif is widely recognized as a privileged scaffold in medicinal chemistry due to its optimal balance of hydrophobicity and structural plasticity[2].
-
Pyridin-2-yloxy Motif: The pyridine ring serves as a potent hydrogen-bond acceptor. In kinase targets, this nitrogen frequently engages the hinge region, while in other enzymes, it coordinates with active-site water networks[3].
-
Phenylmethanamine Handle: The primary amine is protonated at physiological pH. This provides a strong hydrogen-bond donor and an electrostatic anchor (salt bridge) capable of interacting with acidic residues (e.g., Aspartate or Glutamate) within the binding site. Previous FBDD campaigns have demonstrated that the phenylmethanamine group is often crucial for maintaining target affinity during hit-to-lead optimization[4].
-
Dihydrochloride Salt Form: Fragments must be screened at high concentrations (typically 1–5 mM) to detect weak binding ( KD in the micromolar to millimolar range). The dihydrochloride salt ensures exceptional aqueous solubility, preventing false positives caused by compound aggregation or precipitation in assay buffers.
Table 1: "Rule of Three" (Ro3) Compliance Profiling
To ensure optimal pharmacokinetics during later optimization, fragments should adhere to the Rule of Three. The free base of this compound perfectly aligns with these parameters.
| Parameter | Value (Free Base) | Ro3 Threshold | FBDD Advantage |
| Molecular Weight | 200.24 g/mol | ≤ 300 Da | Allows significant mass addition during hit-to-lead optimization. |
| cLogP | ~1.5 | ≤ 3.0 | Ensures binding is driven by specific interactions, not non-specific hydrophobic aggregation. |
| H-Bond Donors | 2 (as -NH2) | ≤ 3 | Provides targeted electrostatic anchoring. |
| H-Bond Acceptors | 3 | ≤ 3 | Enables interaction with protein backbone amides or water networks. |
| Rotatable Bonds | 4 | ≤ 3-4 | Offers sufficient flexibility for induced-fit binding without excessive entropic penalty. |
FBDD Workflow & Mechanistic Diagram
The integration of this fragment into a discovery pipeline requires orthogonal validation. Primary screening is typically conducted via Surface Plasmon Resonance (SPR) or Ligand-Observed NMR to detect weak binding. Once affinity is confirmed, X-ray crystallography is employed to elucidate the exact binding mode, paving the way for structure-guided fragment growing.
Figure 1: Orthogonal FBDD workflow for 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride.
Standard Operating Protocols
Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening
Causality & Logic: Fragments have extremely fast association ( kon ) and dissociation ( koff ) rates, resulting in square-shaped sensorgrams. SPR is utilized because of its high sensitivity to low-molecular-weight analytes. Because fragments are stored in DMSO, a rigorous solvent correction curve is mandatory to account for bulk refractive index mismatches between the running buffer and the injected sample.
Materials:
-
Target protein (highly pure, >95%, monodisperse).
-
CM5 Sensor Chip.
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO.
-
Fragment stock: 100 mM in 100% DMSO.
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target protein onto flow cell 2 (FC2) of the CM5 chip using standard amine coupling chemistry. Target an immobilization level of 3000–5000 RU to ensure sufficient signal for a 200 Da fragment. Leave FC1 unmodified as a reference surface.
-
Solvent Correction Setup: Prepare a 5-point DMSO calibration series in the running buffer, ranging from 4.5% to 5.5% DMSO. Inject these solutions to create a solvent correction curve prior to fragment analysis.
-
Sample Preparation: Dilute the fragment stock into the running buffer (excluding DMSO) to achieve a final concentration of 1 mM with exactly 5% DMSO. Prepare a 2-fold dilution series (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM).
-
Injection Cycle: Inject the fragment series over FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 30 seconds and a dissociation time of 30 seconds.
-
Data Processing: Subtract the FC1 reference signal from FC2. Apply the DMSO solvent correction. Fit the resulting square-wave sensorgrams using a steady-state affinity model to determine the KD .
Protocol B: Apo-Crystal Soaking for Structural Elucidation
Causality & Logic: Co-crystallization with weak fragments often fails because the fragment cannot outcompete crystal lattice contacts or precipitation occurs over the long timeframe of crystal growth. Apo-crystal soaking is preferred. The high aqueous solubility of the dihydrochloride salt allows for soaking at massive concentrations (up to 50 mM), driving the equilibrium toward the bound state without destroying the crystal lattice.
Materials:
-
Pre-grown apo-crystals of the target protein.
-
Mother liquor (crystallization buffer).
-
Fragment stock: 200 mM in 100% DMSO.
-
Cryoprotectant (e.g., 20% glycerol or PEG 400).
Step-by-Step Methodology:
-
Soaking Solution Preparation: Add the fragment stock directly to the mother liquor to achieve a final fragment concentration of 20 mM. Ensure the final DMSO concentration does not exceed 10% to prevent crystal cracking. Note: The dihydrochloride salt may slightly alter the pH of unbuffered mother liquors; verify and adjust pH if necessary.
-
Crystal Transfer: Using a nylon loop, carefully transfer 3–5 apo-crystals into a 2 µL drop of the soaking solution.
-
Incubation: Seal the drop over a reservoir of mother liquor to prevent evaporation. Incubate for 2 to 24 hours. Monitor the crystals under a microscope; if micro-cracks appear within 10 minutes, reduce the fragment concentration to 10 mM.
-
Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution supplemented with 20 mM of the fragment (to prevent ligand washout).
-
Flash Cooling: Plunge the loop directly into liquid nitrogen. The crystal is now ready for X-ray diffraction data collection. Look for positive Fo−Fc electron density in the active site to confirm the binding mode.
Data Presentation: Expected Fragment Metrics
When utilizing this fragment in a successful FBDD campaign, researchers should benchmark their biophysical data against standard fragment metrics.
Table 2: Representative Hit Metrics for Fragment Validation
| Metric | Expected Range for Fragment Hit | Formula / Definition |
| Affinity ( KD ) | 100 µM – 2 mM | Derived from steady-state SPR fitting. |
| Ligand Efficiency (LE) | > 0.30 kcal/mol/heavy atom | LE=(ΔG)/Nheavy_atoms |
| Lipophilic Ligand Efficiency (LLE) | > 3.0 | LLE=pIC50−cLogP |
| Crystallographic Occupancy | 0.60 – 1.00 | Refined occupancy in the X-ray structure. |
References
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at:[Link][1]
-
The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at:[Link][2]
-
Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. ACS Publications. Available at:[Link][4]
-
Pyridones in drug discovery: Recent advances. ResearchGate. Available at:[Link][3]
Sources
Technical Support Center: Synthesis of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine Analogs
Welcome to the Technical Support Center for the synthesis of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine and its analogs. This guide is designed for researchers and drug development professionals encountering chemoselectivity issues, low yields, or unexpected side reactions during the two-step synthesis of these critical diaryl ether pharmacophores.
Our troubleshooting protocols are grounded in mechanistic causality to ensure your synthetic workflows are robust, reproducible, and self-validating.
Synthesis Workflow & Mechanistic Overview
The standard synthesis of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine involves two primary stages:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of a 2-halopyridine with 4-cyanophenol to form the diaryl ether linkage.
-
Nitrile Reduction: Conversion of the intermediate benzonitrile to the primary benzylamine.
Below is the overall synthetic workflow, highlighting the critical junctions where side reactions typically occur.
Workflow for the synthesis of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine and major side reactions.
Troubleshooting FAQs
Section A: SNAr Coupling (Ether Linkage Formation)
Q1: During the SNAr coupling of 2-fluoropyridine and 4-cyanophenol, my LC-MS shows a major peak corresponding to [M+H]+ 96 instead of my product. What is this, and how do I prevent it? A1: The peak at m/z 96 corresponds to 2-pyridone . This is a classic side reaction caused by water contamination. 2-Fluoropyridines are highly reactive toward nucleophilic aromatic substitution due to the extreme electronegativity of fluorine[1]. If your solvent (e.g., DMF or DMSO) is wet, or if you are using a hygroscopic base (like K2CO3 ) that has absorbed ambient moisture, hydroxide ions are generated in situ. Hydroxide is a hard, aggressive nucleophile that outcompetes the bulky 4-cyanophenoxide, hydrolyzing the 2-fluoropyridine into 2-pyridone.
-
Mitigation: Switch to strictly anhydrous solvents. Flame-dry your glassware and consider using anhydrous Cs2CO3 , which provides better solubility and reactivity for the phenoxide nucleophile without requiring elevated temperatures that exacerbate side reactions.
Section B: Nitrile Reduction (Amine Formation)
Q2: I am reducing 4-(pyridin-2-yloxy)benzonitrile using Pd/C and H2 , but I am isolating up to 40% of a higher molecular weight impurity. NMR suggests it is a secondary amine. Why is this happening? A2: You are observing the dimerization of your product. This is a well-documented side reaction in the catalytic hydrogenation of nitriles, governed by the von Braun mechanism [2]. As the nitrile is reduced to an intermediate imine, the newly formed primary amine product acts as a nucleophile. It attacks the intermediate imine to form a hemiaminal, which eliminates ammonia to form a secondary imine. Subsequent reduction yields the secondary amine (dimer)[3].
Mechanism of secondary amine side-product formation during nitrile hydrogenation.
-
Mitigation: Add methanolic ammonia ( NH3 /MeOH) to the reaction mixture. By Le Chatelier's principle, excess ammonia shifts the equilibrium of the hemiaminal intermediate backward, suppressing the elimination step that forms the secondary imine. Alternatively, perform the hydrogenation in the presence of Boc2O to trap the primary amine in situ as the unreactive carbamate.
Q3: When I push the hydrogenation conditions (higher pressure/temperature) to force the nitrile reduction to completion, my ether linkage cleaves, yielding phenol and pyridine derivatives. Is the diaryl ether unstable? A3: Diaryl ethers are generally stable, but Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of C–O bonds, especially under elevated pressures or temperatures[4]. The mechanism involves Pd-catalyzed partial hydrogenation of the aromatic ring to an enol ether, followed by reductive solvolysis that cleaves the ether linkage[5].
-
Mitigation: Change your catalyst. Raney Nickel is highly effective for nitrile reduction but exhibits much lower activity for C–O bond hydrogenolysis. If catalytic hydrogenation continues to be problematic, switch to a chemical reductant such as Borane-THF ( BH3⋅THF ) or LiAlH4 , which will cleanly reduce the nitrile without affecting the diaryl ether.
Quantitative Data Summary
The following table summarizes the expected side-product distributions based on the chosen synthetic conditions, allowing you to select the optimal route for your scale and purity requirements.
| Reaction Step | Catalyst / Reagent | Primary Side Product | Typical Side Product Yield (Unoptimized) | Optimized Condition Yield (Target) |
| SNAr Coupling | K2CO3 / DMF (Wet) | 2-Pyridone | 15 - 30% | >95% (using Anhydrous Cs2CO3 ) |
| Nitrile Reduction | Pd/C, H2 (Neutral) | Secondary Amine (Dimer) | 25 - 45% | <5% (using Boc2O trapping) |
| Nitrile Reduction | Pd/C, H2 (High Temp) | Cleaved Ether (Phenol) | 10 - 50% | <1% (Switch to Raney Ni) |
| Nitrile Reduction | Raney Ni, H2 , NH3 | Secondary Amine (Dimer) | <5% | >90% (Primary Amine) |
Standardized Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following optimized protocols.
Protocol A: Anhydrous SNAr Synthesis of 4-(Pyridin-2-yloxy)benzonitrile
Objective: Prevent 2-pyridone formation by eliminating hydroxide generation.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Add 4-cyanophenol (1.0 equiv, 10 mmol) and anhydrous Cs2CO3 (1.5 equiv, 15 mmol).
-
Solvent Addition: Inject 50 mL of strictly anhydrous DMF (stored over 4Å molecular sieves). Stir at room temperature for 15 minutes to pre-form the phenoxide.
-
Electrophile Addition: Add 2-fluoropyridine (1.1 equiv, 11 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The self-validating check is the absence of the highly polar 2-pyridone spot at the baseline.
-
Workup: Cool to room temperature, quench with ice water (150 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organics with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF. Dry over Na2SO4 , filter, and concentrate.
Protocol B: Chemoselective Reduction to 1-[4-(Pyridin-2-yloxy)phenyl]methanamine
Objective: Reduce the nitrile to a primary amine while preventing dimerization and ether hydrogenolysis.
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 4-(pyridin-2-yloxy)benzonitrile (5 mmol) in 30 mL of 7N NH3 in Methanol.
-
Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 10% w/w). Caution: Raney Nickel is pyrophoric; never allow the catalyst to dry in air.
-
Hydrogenation: Purge the vessel with Nitrogen (3×), then with Hydrogen (3×). Pressurize the vessel to 50 psi with H2 gas.
-
Reaction: Stir vigorously at room temperature for 12 hours. Monitor by LC-MS to ensure complete disappearance of the nitrile starting material.
-
Workup: Carefully vent the hydrogen gas and purge with Nitrogen. Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude primary amine via flash chromatography (DCM/MeOH/NH4OH 90:9:1) to yield the pure 1-[4-(Pyridin-2-yloxy)phenyl]methanamine.
References
-
Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines The Journal of Organic Chemistry (ACS) URL:[Link]
-
Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium‐Catalyzed Lignin Hydrogenolysis ChemSusChem / ResearchGate URL:[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society (JACS) URL:[Link]
Sources
Technical Support Center: Optimizing Coupling Reactions with 1-[4-(Pyridin-2-yloxy)phenyl]methanamine
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-[4-(Pyridin-2-yloxy)phenyl]methanamine (CAS: 2034621-68-4)[1]. This primary benzylamine building block is highly valued in pharmaceutical development—particularly in neuropharmacology and oncology—due to its structural propensity to facilitate blood-brain barrier penetration[2].
However, the molecule presents unique synthetic challenges. The highly nucleophilic primary benzylamine is prone to over-alkylation, while the Lewis-basic pyridine ring can complicate reaction pH, coordinate with metal catalysts, and invert standard aqueous workup expectations. This guide synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to ensure high-fidelity coupling.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why am I observing significant di-alkylation (tertiary amine formation) during my reductive amination workflows?
The Causality: Direct alkylation of primary amines like benzylamine is notoriously difficult to control because the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to rapid over-alkylation[3]. The Solution: You must shift the kinetic pathway by utilizing a reductive amination approach with a highly selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the gold standard here. Unlike NaBH₄, STAB is a mild reducing agent that does not reduce aldehydes or ketones directly. Instead, at pH 4–5, it selectively reduces the protonated iminium ion intermediate[3][4]. This completely bypasses the direct alkylation pathway and halts the reaction at the secondary amine stage.
Q2: My amide coupling with HATU and DIPEA is stalling at 40% conversion, and LC-MS shows a massive byproduct peak. What is happening?
The Causality: HATU is an exceptionally fast coupling reagent, but it carries a known risk: if the nucleophilic attack by the amine is sterically hindered or delayed, the activated carboxylic acid can react with the coupling reagent itself to form an inactive guanidinium/uronium byproduct[5]. Furthermore, the pyridine nitrogen on your starting material (pKa ~5.2) can buffer the local pH, potentially protonating the primary amine and reducing its nucleophilicity. The Solution: Switch to a coupling system with a lower risk of uronium formation. EDC·HCl / HOBt is a highly reliable alternative for electron-deficient or pH-sensitive amines[6]. Alternatively, if you need high reactivity for a hindered carboxylic acid, use COMU , which is a greener, uronium-based reagent that demonstrates superior coupling efficiencies without the severe byproduct profile of HATU[5].
Q3: I am losing my product during the standard acidic aqueous workup. How should I isolate the coupled product?
The Causality: Standard amide coupling workups often utilize 1M HCl washes to remove unreacted amines. However, the pyridine-2-yloxy moiety on your product is basic. Strong acidic washes will protonate the pyridine ring, converting your highly lipophilic product into a water-soluble pyridinium salt, which is then lost to the aqueous waste stream. The Solution: Replace strong acid washes with mild, pH-controlled washes (e.g., 10% aqueous citric acid or saturated NH₄Cl) and carefully monitor the pH of the aqueous layer (keep it > pH 7 during extraction). Alternatively, utilize polymer-bound scavenger resins (e.g., PS-Isocyanate for unreacted amines) to avoid aqueous workups entirely.
Part 2: Mandatory Visualizations
Fig 1. Mechanistic pathway of selective reductive amination avoiding over-alkylation.
Fig 2. Troubleshooting logic tree for resolving low yields in amide coupling reactions.
Part 3: Quantitative Data Summaries
Table 1: Reductive Amination Reagent Profiling[3][4]
| Reducing Agent | Selectivity (Iminium vs Carbonyl) | Risk of Over-Alkylation | Optimal pH | Recommendation for Pyridyloxy Benzylamines |
| NaBH₄ | Low | High | 7–9 | Not Recommended. Reduces aldehydes directly; promotes direct alkylation. |
| NaBH₃CN | High | Low | 3–4 | Acceptable. Effective, but generates highly toxic HCN gas as a byproduct. |
| NaBH(OAc)₃ | Very High | Very Low | 4–5 | Gold Standard. Mild, safe, and highly selective for the iminium intermediate. |
Table 2: Amide Coupling Reagent Profiling[5][6][7]
| Reagent System | Activation Rate | Epimerization Risk | Byproduct Risk | Notes |
| HATU / DIPEA | Very Fast | Low | High (Uronium) | Fast but risky if the amine is sterically hindered or protonated. |
| EDC·HCl / HOBt | Moderate | Low | Low (Water-soluble) | Highly reliable; water-soluble urea byproduct simplifies workup. |
| COMU / NMM | Fast | Very Low | Low | Greener alternative; excellent for sterically hindered carboxylic acids. |
Part 4: Validated Experimental Protocols
Protocol A: Highly Selective Reductive Amination using STAB
This protocol is self-validating: the use of acetic acid ensures the pH remains in the 4-5 range, guaranteeing that STAB only reduces the iminium ion, thereby preventing over-alkylation[4].
-
Imine Formation: In an oven-dried flask under N₂, dissolve the target aldehyde (1.0 equiv) and 1-[4-(Pyridin-2-yloxy)phenyl]methanamine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M concentration).
-
Acidification: Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~4.5. Stir at room temperature for 1–2 hours to allow complete imine/iminium formation. (Self-validation: Monitor by TLC/LC-MS; the aldehyde peak should disappear).
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv) portion-wise over 10 minutes[4]. Stir at room temperature for 4–12 hours until complete conversion is observed.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Ethyl Acetate (3x).
-
Phase Separation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: High-Efficiency Amide Coupling using EDC/HOBt
This protocol utilizes EDC/HOBt to prevent the uronium byproduct formation commonly seen with HATU, ensuring maximum atom economy for valuable substrates[6].
-
Pre-Activation: In a dry flask, dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF or DCM (0.15 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 15–30 minutes to form the active OBt-ester.
-
Amine Addition: Add 1-[4-(Pyridin-2-yloxy)phenyl]methanamine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 equiv).
-
Coupling: Stir the reaction mixture at room temperature for 12–16 hours. (Self-validation: LC-MS should show the mass of the desired product without the +98 Da mass characteristic of a HATU-derived tetramethyluronium adduct).
-
Workup (Pyridine-Safe): Dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2x), water (2x), and brine (1x). Critical: Do NOT wash with 1M HCl, as this will protonate the pyridine ring and pull your product into the aqueous layer.
-
Isolation: Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel chromatography.
References
-
Master Organic Chemistry - Reductive Amination, and How It Works. Available at: [Link]
-
Organic Process Research & Development (via ScienceMadness) - A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available at:[Link]
-
ResearchGate (Tetrahedron Letters) - Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
Amazon S3 (Chem. Sci. Supp. Info) - Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents (COMU). Available at: [Link]
Sources
Rational Design and Bioactivity Profiling of Pyridinyloxy Isomers: A Comparative SAR Guide
As a Senior Application Scientist, I frequently navigate the nuanced landscape of hit-to-lead optimization, where the selection of a specific positional isomer can dictate the success or failure of a drug candidate. The pyridinyloxy moiety is a highly privileged pharmacophore in medicinal chemistry, agrochemicals, and materials science. However, the exact placement of the nitrogen atom—ortho (2-pyridinyloxy), meta (3-pyridinyloxy), or para (4-pyridinyloxy) relative to the ether linkage—exerts profound, predictable effects on the molecule's electronic distribution, steric profile, and basicity.
This guide objectively compares the bioactivity of these isomers, grounded in field-proven experimental data, and provides self-validating methodologies for their synthesis and evaluation.
Mechanistic Causality: Why Positional Isomerism Dictates Bioactivity
A simple shift of a nitrogen atom within the pyridine ring drastically alters target engagement. The causality behind these shifts is governed by the interplay of three physicochemical parameters:
-
Steric Hindrance and Conformation (Ortho): In the ortho-isomer (2-pyridinyloxy), the nitrogen atom is adjacent to the ether oxygen. This proximity restricts the dihedral angle of the ether linkage due to steric repulsion or the formation of intramolecular hydrogen bonds. This "locked" conformation can be highly beneficial if it matches the target binding pocket, but detrimental if flexibility is required.
-
Electronic Effects (Meta vs. Para): The meta-isomer (3-pyridinyloxy) primarily exerts inductive electron-withdrawing effects, as the nitrogen cannot participate in direct resonance with the ether oxygen. Conversely, the para-isomer (4-pyridinyloxy) allows for strong resonance delocalization. This alters the electron density of the entire ring system, significantly affecting the hydrogen-bond acceptor capacity of the nitrogen atom.
-
pKa and Lipophilicity (LogD): The position of the nitrogen dictates the pKa of the pyridine ring. This determines the protonation state at physiological pH, directly impacting aqueous solubility, membrane permeability, and ionic interactions within the target's active site.
Logical relationship between pyridinyloxy isomerism, physicochemical properties, and bioactivity.
Comparative Bioactivity Data
To objectively evaluate these isomers, we must examine their performance across diverse therapeutic applications. The table below synthesizes quantitative data from recent structure-activity relationship (SAR) studies.
Table 1: Bioactivity Comparison of Pyridinyloxy Isomers Across Therapeutic Targets
| Isomer Type | Target / Application | Key Bioactivity Metric | Mechanistic Observation |
| Ortho (2-pyridinyloxy) | Anti-inflammatory Agents (Imidazo[2,1-b][1,3]thiazines) | Inflammation Inhibition Index: ~46.1% | The restricted ether conformation allows for optimal binding to 5-LOX/FLAP targets, matching the efficacy of reference drugs like diclofenac[2]. |
| Meta (3-pyridinyloxy) | TDP2 Inhibition (Furoquinolinediones) | IC₅₀: 8.8 ± 1.1 µM | The meta-nitrogen acts as a crucial H-bond acceptor without causing steric clashes at the active site, ensuring selective inhibition [3]. |
| Para (4-pyridinyloxy) | Antimicrobial Photodynamic Therapy (APDT) | Log Reduction: 8.55 (E. coli) | Para-substitution enhances singlet oxygen quantum yields via extended resonance, driving robust planktonic antibacterial activity [1]. |
Data supported by in vitro and in vivo models demonstrating that positional shifting is not merely a structural nuance, but a primary driver of efficacy.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these isomers requires a rigorous, self-validating experimental framework. Below are the standardized protocols for synthesizing, isolating, and evaluating pyridinyloxy isomers.
Protocol A: Synthesis and Structural Validation via SₙAr
Causality: We utilize nucleophilic aromatic substitution (SₙAr) to attach the pyridinyloxy moiety. The choice of a mild base (K₂CO₃) ensures the precursor phenol/alcohol is fully deprotonated before reacting with the halopyridine, maximizing yield while preventing unwanted side reactions.
-
Reaction Setup: Dissolve the precursor alcohol/phenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir for 30 minutes at room temperature to generate the active nucleophile.
-
Isomer Addition: Add the respective ortho-, meta-, or para-halopyridine (1.2 eq). Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Chromatographic Separation: Quench the reaction with water, extract with EtOAc, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
-
Self-Validation Step: The distinct Retention Factor ( Rf ) values of the isomers confirm successful substitution, as the polarity varies significantly based on the dipole moment (the para-isomer is typically the most polar).
-
-
Structural Confirmation: Perform ¹H NMR, ¹³C NMR, and LC-MS.
-
Self-Validation Step: The splitting pattern of the pyridine protons in the ¹H NMR spectrum definitively assigns the substitution pattern. For example, a 2-pyridinyloxy derivative will show a characteristic doublet of doublets for the proton adjacent to the nitrogen, shifted downfield due to the electronegativity of both N and O.
-
Protocol B: In Vitro Bioactivity Assay (Antimicrobial Photodynamic Inactivation)
Causality: When evaluating the photodynamic efficacy of para-pyridinyloxy complexes (as seen in APDT), we must decouple inherent "dark toxicity" from light-induced reactive oxygen species (ROS) generation to prove the mechanism of action.
-
Culture Preparation: Grow S. aureus and E. coli to a logarithmic growth phase (OD₆₀₀ ~ 0.6).
-
Compound Incubation: Incubate bacterial suspensions with varying concentrations (0.1 - 100 µM) of the ortho, meta, and para isomers in the dark for 30 minutes.
-
Self-Validation Step: A "dark control" plate is maintained and plated immediately. If the dark control shows >5% reduction in viability, the compound possesses inherent toxicity, invalidating its classification as a pure photosensitizer.
-
-
Irradiation: Expose the "light" plates to an LED light source (e.g., 610 nm) at a specific fluence rate (e.g., 10 J/cm²).
-
Viability Plating & Analysis: Serially dilute the suspensions, plate on agar, and count colony-forming units (CFUs) after 24 hours. Calculate the log reduction compared to the untreated control.
Standardized experimental workflow for the synthesis and bio-evaluation of pyridinyloxy isomers.
Conclusion
The selection between ortho, meta, and para pyridinyloxy isomers is a critical decision point in drug design. As demonstrated, ortho-isomers often excel where rigid, locked conformations are required for target binding (e.g., anti-inflammatory agents) [2]. Meta-isomers provide excellent hydrogen bonding capabilities without introducing steric bulk [3], while para-isomers are unmatched in applications requiring extended electronic resonance, such as photosensitizers for antimicrobial therapy [1]. By applying the self-validating protocols outlined above, researchers can systematically harness these properties to optimize their lead compounds.
References
-
Magadla, A., Openda, Y. I., & Nyokong, T. (2022). The implications of Ortho-, Meta- and Para- Directors on the In-Vitro Photodynamic Antimicrobial Chemotherapy Activity of Cationic Pyridyl-dihydrothiazole Phthalocyanines. Photodiagnosis and Photodynamic Therapy. 1
-
V. V. Dotsenko et al. (2022). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1,3]Thiazine Derivatives. Biointerface Research in Applied Chemistry. 2
-
L. Chen et al. (2018). Synthesis and Structure-Activity Relationship of Furoquinolinediones as Inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2). PubMed Central (PMC). 3
Sources
In vitro assay validation for compounds synthesized from 1-[4-(Pyridin-2-yloxy)phenyl]methanamine
In Vitro Assay Validation for Novel Kinase Inhibitors Synthesized from 1-[4-(Pyridin-2-yloxy)phenyl]methanamine
Executive Summary
1-[4-(Pyridin-2-yloxy)phenyl]methanamine is a highly versatile pharmacophore frequently utilized in the design of Type I and Type II kinase inhibitors. Its structural geometry allows for optimal hydrogen bonding within the adenine-binding pocket of kinases, a feature prominently exploited in the development of pan-Aurora kinase inhibitors such as AMG 900[1]. Aurora Kinase B (AURKB), a critical regulator of the chromosomal passenger protein complex, is a prime target for compounds bearing this moiety due to its overexpression in multidrug-resistant malignancies[2].
When synthesizing novel libraries from the 1-[4-(Pyridin-2-yloxy)phenyl]methanamine building block, selecting the appropriate in vitro biochemical assay is critical for accurately determining IC50 values, assessing ATP-competitive binding kinetics, and ensuring high-throughput screening (HTS) compatibility.
Mechanism of AURKB inhibition by 1-[4-(Pyridin-2-yloxy)phenyl]methanamine derivatives.
Assay Platform Comparison: Selecting the Optimal Readout
To objectively validate the inhibitory potency of these derivatives against AURKB, we must evaluate three primary biochemical assay platforms: Radiometric incorporation, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Luminescent ADP Detection.
-
Radiometric Kinase Assay (Gold Standard): Directly measures the transfer of the γ-phosphate from [γ-33P]-ATP to the substrate. While it offers absolute quantification without interference from fluorescent compounds, the reliance on radioisotopes renders it unsuitable for routine HTS due to safety hazards, disposal costs, and short reagent half-lives.
-
TR-FRET (e.g., LanthaScreen): Utilizes a terbium-labeled antibody and a fluorophore-labeled tracer. It boasts excellent Z'-factors (>0.7) and is highly scalable to 1536-well formats[3]. However, TR-FRET is an indirect measurement of binding (requiring specific tracer displacement) and can be susceptible to auto-fluorescence from the synthesized library compounds.
-
Luminescent ADP Detection (e.g., ADP-Glo): A universal, homogeneous assay that measures the accumulation of ADP, the universal byproduct of kinase activity. It is highly resistant to compound interference and can accommodate ATP concentrations up to 1 mM (or 5 mM for Max variants), which is essential for characterizing ATP-competitive inhibitors[4].
Comparative Performance Data
| Assay Parameter | Radiometric (33P-ATP) | TR-FRET (LanthaScreen) | Luminescent ADP Detection (ADP-Glo) |
| Detection Mechanism | Direct phosphate transfer | Competitive tracer displacement | Universal ADP accumulation |
| Z'-Factor (384-well) | 0.65 - 0.75 | 0.70 - 0.82[3] | 0.75 - 0.85[4] |
| ATP Concentration Limit | < 10 µM (Isotope cost) | Tracer-dependent | Up to 1 mM (Standard) / 5 mM (Max)[4] |
| Compound Interference | Very Low | Moderate (Auto-fluorescence) | Low (Luminescence readout) |
| Throughput Capability | Low to Medium | Ultra-High (1536-well) | High (384-well to 1536-well) |
Self-Validating Methodology: Luminescent ADP Detection Protocol
To ensure rigorous scientific integrity, the following 384-well protocol for AURKB inhibition incorporates a self-validating system. By including maximum signal (DMSO control) and minimum signal (no-enzyme control) wells on every plate, the assay internally calculates its own Z'-factor, ensuring day-to-day reproducibility.
Step-by-step luminescent ADP detection workflow for kinase inhibitor validation.
Step-by-Step Workflow & Causality:
1. Compound Preparation & Pre-incubation:
-
Action: Dispense 1 µL of the 1-[4-(Pyridin-2-yloxy)phenyl]methanamine derivative (titrated in 5% DMSO) into a white, opaque 384-well plate. Add 2 µL of purified AURKB enzyme (diluted in 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Causality: Pre-incubating the enzyme with the inhibitor allows for binding equilibrium to be reached before the reaction is initiated. The white opaque plate is strictly required to maximize luminescent signal reflection toward the detector and prevent well-to-well optical crosstalk.
2. Kinase Reaction Initiation:
-
Action: Add 2 µL of a substrate/ATP mix (e.g., 0.2 µg/µL Histone H3 peptide and 100 µM ATP) to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Causality: The 100 µM ATP concentration is deliberately chosen to approximate physiological intracellular ATP levels, providing a stringent, real-world test for the ATP-competitive nature of the synthesized compounds.
3. Reaction Termination & ATP Depletion:
-
Action: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature[4].
-
Causality: This is the most critical step for assay background reduction. The reagent actively terminates the kinase reaction and enzymatically degrades all unreacted ATP. Any residual ATP left intact here would cause false-positive luminescence in the final step, destroying the assay window.
4. ADP to ATP Conversion & Detection:
-
Action: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes[4].
-
Causality: This reagent introduces a coupling enzyme that converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. The 30-minute incubation ensures steady-state glow luminescence, allowing the plate to be read reliably over several hours without signal degradation.
5. Data Acquisition & Self-Validation:
-
Action: Read luminescence using a multimode microplate reader (integration time: 0.5–1 second per well). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|.
-
Causality: A Z'-factor > 0.5 validates the specific plate's data integrity. If the Z'-factor falls below this threshold, the data must be discarded, as the signal-to-noise ratio is insufficient to accurately resolve the IC50 of the compounds.
References
-
[1] Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines. PubMed (NIH). 1
-
[3] LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions. Thermo Fisher Scientific. 3
-
[2] Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. PMC (NIH). 2
-
[4] ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. 4
Sources
- 1. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. promega.com [promega.com]
Cross-reactivity studies of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine derivatives
The 1-[4-(Pyridin-2-yloxy)phenyl]methanamine (PPMA) scaffold is a highly privileged diaryl ether (DE) building block in modern medicinal chemistry. Its unique structural topology makes it a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors. However, the very features that confer high target affinity also predispose PPMA derivatives to significant off-target cross-reactivity, particularly with aminergic G protein-coupled receptors (GPCRs).
This guide provides an objective, data-driven comparison of PPMA derivatives, detailing the mechanistic causality behind their cross-reactivity profiles and outlining the self-validating experimental workflows required to evaluate them.
Mechanistic Causality: The Double-Edged Sword of the PPMA Scaffold
To understand the cross-reactivity of PPMA derivatives, we must deconstruct the scaffold into its functional pharmacophores. The diaryl ether nucleus is renowned for its ability to navigate complex protein binding pockets[1].
-
The Pyridine Ring: Acts as a critical hydrogen-bond acceptor. In kinase inhibitors, this nitrogen anchors the molecule to the ATP-binding pocket's hinge region.
-
The Ether Linkage: Provides exceptional conformational flexibility, allowing the two aromatic rings to adjust their dihedral angles to perfectly complement the hydrophobic sub-pockets of various targets.
-
The Methanamine Group: While useful for forming salt bridges with acidic residues (such as the aspartate in a kinase DFG motif), this basic primary amine closely mimics endogenous monoamine neurotransmitters (e.g., dopamine, noradrenaline). This structural mimicry is the primary driver of off-target GPCR cross-reactivity[2][3].
Structural determinants of PPMA dictating kinase selectivity and GPCR cross-reactivity.
Comparative Performance Data
To illustrate the structure-activity relationship (SAR) of cross-reactivity, we compare three compounds:
-
PPMA-1 : The unmodified primary amine scaffold.
-
PPMA-2 : An N-methylated (secondary amine) derivative designed to introduce steric bulk.
-
3-PBA (Control) : 3-Phenoxybenzylamine, a diaryl ether lacking the critical pyridine nitrogen.
Table 1: Kinase Selectivity Profiling
Kinase affinity is heavily dependent on the pyridine nitrogen. As shown below, removing the pyridine nitrogen (3-PBA) abolishes kinase activity. N-methylation (PPMA-2) slightly reduces potency due to steric clashes in the solvent channel but maintains the primary hinge-binding interaction.
| Compound | BRAF IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Structural Note |
| PPMA-1 | 12 | 45 | 110 | Unmodified primary amine |
| PPMA-2 | 15 | 52 | 135 | N-methylated secondary amine |
| 3-PBA (Control) | >10,000 | >10,000 | >10,000 | Lacks pyridine nitrogen |
Table 2: GPCR Off-Target Panel (β-Arrestin EC₅₀)
The primary amine in PPMA-1 acts as a liability, triggering potent cross-reactivity across aminergic GPCRs. By introducing steric bulk via N-methylation (PPMA-2), researchers can effectively engineer out this off-target GPCR activity without sacrificing the primary kinase target.
| Compound | NTR1 (µM) | Adrenergic α1A (µM) | Adrenergic β2 (µM) | Cross-Reactivity Risk |
| PPMA-1 | 2.1 | 0.8 | 1.5 | High |
| PPMA-2 | >50 | 12.5 | >50 | Low to Moderate |
| 3-PBA (Control) | 0.5 | 0.2 | 0.9 | Very High |
Self-Validating Experimental Workflows
To accurately map the cross-reactivity of PPMA derivatives, researchers must utilize assay systems that inherently control for compound-specific artifacts. PPMA derivatives, being aromatic amines, often exhibit autofluorescence or act as optical quenchers, which can generate false positives in standard luminescent assays.
High-Throughput Kinase Profiling via TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase profiling[4].
Causality of Assay Choice: TR-FRET introduces a microsecond time delay between excitation and emission reading. This allows short-lived background autofluorescence from the PPMA compounds to decay before the long-lived Lanthanide (Europium) signal is measured. Furthermore, the assay relies on a ratiometric readout (Acceptor emission / Donor emission). This creates a self-validating system : any well-to-well volume variations or compound-induced quenching will affect both fluorophores equally, leaving the final ratio unchanged and ensuring absolute data integrity[5][6].
Step-by-Step Protocol:
-
Enzymatic Reaction: In a 384-well low-volume plate, dispense 5 µL of the purified kinase (e.g., BRAF) in Kinase Buffer.
-
Compound Addition: Add 2.5 µL of the PPMA derivative (serial dilution) and incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Initiation: Add 2.5 µL of a master mix containing ATP (at the enzyme's Kₘ) and a biotinylated peptide substrate. Incubate for 60 minutes.
-
Reaction Quench & Detection: Add 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-ULight (Acceptor).
-
Equilibration: Incubate for 60 minutes to allow the FRET complex to form.
-
Ratiometric Readout: Excite the plate at 320/340 nm. Wait ~100 µs, then measure emission at 665 nm (Acceptor) and 615 nm (Donor). Calculate the 665/615 ratio to determine the IC₅₀.
Step-by-step TR-FRET workflow for self-validating kinase cross-reactivity profiling.
GPCR Off-Target Screening via β-Arrestin Recruitment
When screening for GPCR cross-reactivity, traditional second-messenger assays (like cAMP or Calcium flux) are flawed because they rely on massive enzymatic signal amplification, which can exaggerate weak off-target interactions. Furthermore, GPCRs exhibit biased agonism; a compound might fail to trigger G-protein signaling but still recruit β-arrestin[7].
Causality of Assay Choice: Evaluating β-arrestin recruitment via Enzyme Fragment Complementation (EFC) or bioluminescent ClickArr systems[8] provides a direct, 1:1 stoichiometric measurement of receptor engagement. Because the luminescent enzyme (e.g., β-galactosidase or luciferase) is only active when the GPCR and β-arrestin physically interact, this is a self-validating system that eliminates false positives caused by endogenous downstream pathway fluctuations.
Step-by-Step Protocol:
-
Cell Preparation: Plate engineered CHO-K1 cells co-expressing a ProLink-tagged GPCR (e.g., Adrenergic α1A) and an Enzyme Acceptor (EA)-tagged β-arrestin in a 384-well plate (10,000 cells/well).
-
Incubation: Incubate overnight at 37°C, 5% CO₂.
-
Compound Challenge: Add 5 µL of the PPMA derivative (in assay buffer with 0.1% BSA) to the cells.
-
Receptor Engagement: Incubate for 90 minutes at 37°C. If the PPMA derivative cross-reacts and activates the GPCR, β-arrestin is recruited, forcing the ProLink and EA fragments to complement and form a functional enzyme.
-
Detection: Add 10 µL of the chemiluminescent substrate working solution. Incubate for 60 minutes at room temperature in the dark.
-
Quantification: Read the luminescent signal on a microplate reader. Calculate the EC₅₀ relative to a known reference agonist.
References
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Journal of Agricultural and Food Chemistry (ACS Publications)[Link]
-
TR-FRET Technology: Principle, Advantages, and Applications Sino Biological[Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay BMG Labtech[Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment Frontiers in Pharmacology[Link]
-
β-arrestin recruitment facilitates a direct association with G proteins PMC - National Institutes of Health (NIH)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. revvity.com [revvity.com]
- 7. β-arrestin recruitment facilitates a direct association with G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
X-ray crystallography of molecules derived from 1-[4-(Pyridin-2-yloxy)phenyl]methanamine
An In-Depth Technical Guide to the X-ray Crystallography of Molecules Derived from 1-[4-(Pyridin-2-yloxy)phenyl]methanamine
Introduction: The Structural Imperative in Drug Design
The 1-[4-(Pyridin-2-yloxy)phenyl]methanamine scaffold is a key pharmacophore in modern medicinal chemistry. Its derivatives are explored for a range of therapeutic targets, owing to the unique combination of a flexible methanamine linker, a central phenyl ring, and a pyridin-2-yloxy group that can engage in various intermolecular interactions. Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-based drug design (SBDD), as conformation dictates binding affinity to biological targets like enzymes and receptors.[1]
X-ray crystallography remains the gold standard for unambiguously determining molecular structure in the solid state. It provides high-resolution data on bond lengths, bond angles, torsion angles, and the intricate network of non-covalent interactions that govern crystal packing.[1] This information is invaluable for validating computational models, understanding structure-activity relationships (SAR), and guiding the rational design of next-generation analogs with improved potency and physicochemical properties.[2]
This guide offers a comparative analysis of crystallographic data from structurally related compounds, outlines a robust experimental workflow for obtaining single crystals of novel derivatives, and explains the critical considerations behind each step.
Comparative Crystallographic Analysis
Direct public crystallographic data for a wide range of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine derivatives is limited. However, by examining the crystal structures of analogous compounds containing the pyridin-2-yl or a substituted phenylmethanamine moiety, we can establish a predictive framework for their solid-state behavior. Such a comparative approach provides crucial insights into expected crystal systems, space groups, and conformational preferences.[2][3]
| Parameter | Compound 1: (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[4] | Compound 2: Pyridin-4-ylmethanaminium perchlorate monohydrate[5] | Compound 3: (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine[6] |
| Chemical Formula | C₁₂H₁₀ClNO | C₆H₉N₂⁺·ClO₄⁻·H₂O | C₁₂H₉ClN₂ |
| Formula Weight | 219.66 | 226.62 | 216.66 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 8.6853 (3) | 9.1239 (2) | 19.0184 (3) |
| b (Å) | 10.3957 (4) | 22.1397 (6) | 4.81220 (10) |
| c (Å) | 11.7589 (5) | 9.5463 (3) | 11.3896 (2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 106.393 (2) | 101.799 (3) | 107.388 (1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1018.63 (7) | 1887.62 (9) | 994.75 (3) |
| Z | 4 | 8 | 4 |
| Temperature (K) | 120 | 110 | 100 |
| Resolution | Not specified | Not specified | Not specified |
Key Insights from Comparative Data:
-
Conformational Flexibility: The torsion angles in related structures show significant variability, indicating that the linker between the aromatic rings allows for considerable conformational freedom, which can be influenced by crystal packing forces and intermolecular interactions.[5]
-
Dominant Interactions: In structures containing a hydroxyl or amino group, O—H···N or N—H···N hydrogen bonds are common and often direct the supramolecular assembly.[4][5] For instance, in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O—H···N hydrogen bonds into zigzag chains.[4]
-
Common Crystal Systems: The monoclinic crystal system, particularly with space groups like P2₁/c, is prevalent among these types of aromatic compounds, suggesting a common packing motif.[4][5][6]
Experimental Protocols: From Synthesis to Structure
The path from a synthesized compound to a solved crystal structure is a multi-step process requiring precision and patience.
Workflow Overview
Caption: High-level workflow from synthesis to final crystal structure.
Step 1: Synthesis and Purification (Illustrative Example)
A common route to synthesize derivatives involves nucleophilic aromatic substitution (SₙAr).
-
Reaction Setup: To a solution of 1-(4-aminophenyl)methanamine in a suitable aprotic polar solvent (e.g., DMSO), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Coupling: After stirring for 30 minutes, add 2-chloropyridine to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to achieve a purity of >95%, which is crucial for successful crystallization.[7]
Step 2: Crystal Growth Methodologies
Finding the right crystallization conditions is often the most challenging step and typically requires screening various solvents and techniques.[8]
Protocol A: Slow Evaporation
This is often the simplest and most direct method.[8]
-
Solution Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or acetone) in a small vial to create a near-saturated solution.
-
Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm) have formed, carefully retrieve them using a spatula or loop.[3]
Protocol B: Vapor Diffusion (Inner Vial Method)
This technique provides more control over the rate of supersaturation.[9]
-
Prepare Inner Vial: Dissolve 5-10 mg of the compound in 0.5 mL of a relatively high-boiling-point "good" solvent (e.g., dichloromethane) in a small, open vial.
-
Prepare Outer Jar: Add 2-3 mL of a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether) to a larger jar.
-
Set Up Diffusion: Carefully place the small vial inside the larger jar, ensuring the solvent levels do not touch. Seal the larger jar tightly.[8]
-
Incubation: Allow the setup to stand undisturbed. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting controlled crystal growth.[10]
-
Harvesting: After several days or weeks, inspect for crystals and harvest as described above.
Step 3: Single-Crystal X-ray Data Collection and Refinement
-
Crystal Mounting: Select a clear, well-formed single crystal under a microscope and mount it on a cryoloop.[3]
-
Data Collection: Place the crystal on a goniometer head in a diffractometer. A stream of cold nitrogen gas is typically used to cool the crystal (e.g., to 100 K) to minimize thermal vibrations.[9] Data is collected by rotating the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction patterns on a detector.[9]
-
Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map.[11]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using least-squares methods. This iterative process optimizes atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[11]
-
Validation: The final structure is validated using software like CHECKCIF to ensure its geometric and crystallographic quality before deposition in a public database like the Cambridge Structural Database (CSD).
Visualizing Key Structural Features
Understanding the molecule's inherent structure and potential interactions is key.
Core Molecular Structure
Caption: Structure of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine.
Potential Intermolecular Interactions
The functional groups within the scaffold allow for a variety of interactions that stabilize the crystal lattice.
Caption: Common hydrogen bond motifs in related crystal structures.
Conclusion
X-ray crystallography provides indispensable insights into the solid-state structure of molecules derived from 1-[4-(Pyridin-2-yloxy)phenyl]methanamine. While a comprehensive library of crystal structures for direct derivatives is still emerging, a comparative analysis of structurally related compounds offers a robust predictive model for their conformational and packing behaviors. The experimental protocols detailed herein provide a validated workflow for researchers to pursue the crystallization and structural determination of new analogs. This empirical data is critical for refining computational models and driving the intelligent design of novel therapeutics, ultimately bridging the gap between molecular architecture and pharmacological function.
References
- BenchChem. (n.d.). Introduction to Crystallization of Pyridine N-Oxide Compounds.
- BenchChem. (n.d.). A Comparative Crystallographic Analysis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline Derivatives and Analogs for Drug Discovery.
-
Stahl, M., & Böhm, H. J. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 21-33. [Link]
-
Ciabini, L., et al. (2011). Structure and reactivity of pyridine crystal under pressure. The Journal of Chemical Physics, 134(20), 204505. [Link]
-
Tawfiq, F. A., et al. (2019). Crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, C12H9ClN2. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 641-642. [Link]
-
Kavuru, P., et al. (2022). Pyridin-4-ylmethanaminium perchlorate monohydrate. IUCrData, 7(12), x221295. [Link]
-
Sánchez-Carrera, R. S., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Molbank, 2018(2), M986. [Link]
-
Roy, L., & Nangia, A. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(2), 856-866. [Link]
-
Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. American Journal of Life Science, 10(6), 114. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved March 20, 2026, from [Link]
- Luo, S., et al. (2021). Structure-aware generation of drug-like molecules. Machine Learning for Structural Biology Workshop, NeurIPS 2021.
-
Baumeister, U., et al. (2025). Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. Crystals, 15(1), 114. [Link]
- BenchChem. (n.d.). X-ray Crystallography of 2-Oxetanemethanamine Derivatives: A Comparative Guide.
-
Narayana, B., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69-72. [Link]
-
Vologzhanina, A. V., et al. (2020). Crystal structures of (E)-5-(4-methyl-phen-yl)-1-(pyridin-2-yl)pent-2-en-4-yn-1-one and [3,4-bis(phenyl-ethyn-yl)cyclo-butane-1,2-di-yl]bis-(pyridin-2-yl-methanone). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 192-196. [Link]
-
PubChem. (n.d.). (4-(pyridin-2-yloxy)phenyl)methanamine hydrochloride. Retrieved March 20, 2026, from [Link]
-
IntechOpen. (2019, March 23). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
Sources
- 1. zienjournals.com [zienjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridin-4-ylmethanaminium perchlorate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen [intechopen.com]
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride proper disposal procedures
As a Senior Application Scientist, I cannot overstate the importance of rigorous waste management when handling functionalized pyridine derivatives in the laboratory. 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is a highly valuable primary amine building block frequently utilized in drug discovery and medicinal chemistry. However, its structural motifs—a pyridine ether coupled with a dihydrochloride salt—present specific operational hazards, including acute tissue corrosivity and long-term aquatic toxicity.
This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring both environmental compliance and laboratory safety.
Physicochemical & Hazard Profile
Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the material being handled.
Table 1: Chemical Profile and Hazard Summary
| Property / Hazard | Details |
|---|---|
| Chemical Name | 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride |
| CAS Number | 2034621-68-4[1] |
| Molecular Weight | 273.16 g/mol [1] |
| Primary Hazards | Skin/Eye Corrosive (Cat 1), Harmful if Swallowed (Cat 4)[2] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[3] |
| Waste Classification | Hazardous Waste (Characteristic: Corrosivity/Toxicity)[4] |
Mechanistic Rationale for Disposal Protocols
When designing a disposal protocol, we must look at the molecule's reactivity to understand why specific steps are necessary:
-
The Dihydrochloride Salt: The presence of two equivalents of HCl makes the solid highly hygroscopic and its aqueous solutions strongly acidic (often pH < 2). If disposed of improperly, it can corrode metal piping and react exothermically with bases[5].
-
The Pyridine Moiety: Pyridine derivatives are notoriously persistent in the environment and exhibit significant ecotoxicity to aquatic organisms (e.g., Danio rerio)[3]. Therefore, even if an aqueous waste stream is neutralized, it must never be poured down the drain [4]. It must be treated as hazardous chemical waste for high-temperature incineration.
Disposal Workflow
The following decision tree dictates the logistical routing of waste streams containing this compound.
Disposal workflow for 1-[4-(Pyridin-2-yloxy)phenyl]methanamine 2HCl waste streams.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal (Unused Reagent or Spill Cleanup)
-
Containment: Working within a certified chemical fume hood, carefully sweep up unused solid or spill absorbents (e.g., sand or vermiculite) using a non-sparking, anti-static brush[4].
-
Segregation: Transfer the solid into a chemically compatible, sealable high-density polyethylene (HDPE) container. Causality: Do not use metal containers due to the corrosive nature of the hydrochloride salt[5].
-
Labeling: Label the container explicitly as "Hazardous Solid Waste: 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride (Toxic/Corrosive)"[4].
-
Storage: Store in a cool, dry secondary containment tray away from strong oxidizers and bases until Environmental Health & Safety (EHS) collection[4].
Protocol B: Aqueous Waste Neutralization & Collection (Post-Reaction)
-
Initial Assessment: Measure the pH of the aqueous waste containing the dissolved dihydrochloride salt. It will likely be highly acidic.
-
Neutralization: Slowly add a weak base, such as 1M Sodium Bicarbonate ( NaHCO3 ), dropwise while stirring. Monitor the pH continuously using pH indicator strips or a calibrated probe until the solution reaches a stable pH of 6.0 to 8.0. Causality: Neutralization prevents pressure buildup from unexpected acid-base reactions in closed waste containers[5].
-
Transfer: Once neutralized, funnel the solution into an "Aqueous Hazardous Waste" carboy.
-
Final Disposal: Submit to EHS for incineration. Do not drain dispose , as the pyridine ether remains a severe aquatic hazard[3].
Protocol C: Organic Solvent Waste Segregation
If the compound was utilized in a synthetic step involving organic solvents:
-
Halogenated vs. Non-Halogenated: Determine the solvent used. If the reaction utilized Dichloromethane (DCM) or Chloroform, the waste must go into the Halogenated Organic Waste container. If Methanol or Ethyl Acetate was used, it goes into the Non-Halogenated Organic Waste container.
-
Compatibility Check: Ensure no strong oxidizers (e.g., peroxides, nitric acid) are present in the waste carboy, as amines and pyridine derivatives can react violently[4].
Self-Validating Safety Mechanisms
To ensure the integrity of your disposal process, implement these self-validating checks:
-
The pH Verification Loop: Never assume an aqueous waste stream is safe to seal immediately after adding a base. Always perform a final pH check 15 minutes after neutralization. If the pH drops, the dihydrochloride salt is still buffering the solution; add more NaHCO3 .
-
The Visual Off-Gassing Check: Before tightly capping any waste container containing neutralized hydrochloride salts, observe for CO2 evolution (bubbling). Cap only when all effervescence has ceased to prevent container rupture[5].
References
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. N-Methyl-N-[4-(pyridin-2-yloxy)benzyl]amine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
Personal protective equipment for handling 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride
As a Senior Application Scientist, I understand that handling novel screening compounds and functionalized building blocks requires moving beyond generic safety data sheets. 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is a highly specialized chemical intermediate frequently utilized in drug discovery and medicinal chemistry.
Because it is a primary amine stabilized as a dihydrochloride salt, its physical behavior in the lab—specifically its hygroscopicity, potential for aerosolization, and localized acidity—demands a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.
Here is your comprehensive, field-proven guide to safely managing this compound from receipt to disposal.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of two chloride counterions (dihydrochloride) significantly alters the handling profile compared to its free-base counterpart[1].
| Property | Specification / Hazard Data |
| Chemical Name | 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride |
| CAS Number | 2034621-68-4[1] |
| Molecular Formula | C₁₂H₁₄Cl₂N₂O[1] |
| Molecular Weight | 273.16 g/mol [1] |
| Physical State | Solid (Crystalline Powder) |
| Primary GHS Hazards | Causes severe skin burns and eye damage (H314); Harmful if swallowed (H302); May cause respiratory irritation (H335)[2],[3]. |
| Decomposition Products | Hydrogen chloride gas, nitrogen oxides (NOx), carbon monoxide[4]. |
The Causality of the Hazard: Amine hydrochlorides are highly hygroscopic[4]. When the ambient powder contacts the moisture in your eyes, respiratory tract, or skin, it rapidly dissolves, creating a localized micro-environment of concentrated hydrochloric acid. This is why standard dust masks and basic safety glasses are insufficient for this class of compounds[2],[4].
Targeted Personal Protective Equipment (PPE) Matrix
Do not treat this compound as a benign benchtop salt. The following PPE matrix is designed to interrupt the specific exposure pathways of functionalized amine dihydrochlorides.
-
Ocular Protection:
-
Requirement: Tight-fitting, splash-proof chemical safety goggles (conforming to EN 166 or ANSI Z87.1)[3].
-
Causality: Standard safety glasses with side shields do not protect against fine, airborne powder drift. Because the compound causes serious eye damage upon contact with ocular fluid[2], a hermetic seal around the eyes is mandatory.
-
-
Dermal/Hand Protection:
-
Requirement: Powder-free nitrile gloves (minimum thickness: 0.11 mm for solid handling).
-
Causality: Nitrile provides an excellent barrier against solid salts. Critical Note: If you are solubilizing this compound in carrier solvents like DMSO or DMF (standard for biological screening), you must double-glove or switch to butyl rubber. DMSO rapidly permeates nitrile and will carry the dissolved, corrosive amine directly through the dermal layer.
-
-
Respiratory Protection:
-
Requirement: All handling must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. If engineering controls are unavailable, an N95/FFP2 particulate respirator is required[3].
-
Causality: The dihydrochloride powder is highly susceptible to aerosolization via static charge. Inhalation leads to immediate and severe irritation of the mucosal membranes[4].
-
-
Body Protection:
-
Requirement: Flame-resistant (FR) or 100% cotton lab coat with elastic cuffs, fully buttoned.
-
Operational Workflow: Self-Validating Handling Protocol
The highest risk of exposure occurs during the transfer and weighing of the solid powder. Follow this step-by-step methodology to ensure a self-validating safety loop.
Step 1: Environmental Preparation & Validation
-
Turn on the ventilated balance enclosure or fume hood.
-
Self-Validation Check: Before opening the reagent vial, place a weigh boat on the analytical balance, tare it, and observe the readout for 10 seconds. If the mass fluctuates by more than ±0.2 mg, the air currents are too strong and will scatter the compound. Adjust the sash height until the readout stabilizes.
Step 2: Anti-Static Weighing
-
Wipe the exterior of the reagent vial, the spatula, and the weigh boat with an anti-static zero-charge wipe. Amine salts frequently cling to plastic surfaces due to static electricity, increasing the risk of sudden powder ejection when the cap is removed.
Step 3: In-Situ Solubilization
-
Weigh the desired mass of 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride.
-
Mechanistic Insight:Never transfer the dry powder across the lab to a solvent flask. Instead, bring the solvent (e.g., DMSO or sterile H₂O) into the hood and add it directly to the weighing vial. This immediately traps the dust, neutralizing the inhalation hazard.
Step 4: Hermetic Sealing & Decontamination
-
Cap the vial tightly and wrap the seal with Parafilm.
-
Wipe down the balance pan and hood surface with a damp paper towel (water is sufficient due to the compound's high aqueous solubility), followed by a 70% ethanol wipe.
Fig 1: Step-by-step operational workflow for handling and solubilizing the dihydrochloride salt.
Spill Management & Emergency Response
Because this compound is handled both as a dry powder and a concentrated stock solution, your spill response must be state-dependent[5].
-
For Solid Powder Spills: Do not dry sweep. Dry sweeping generates massive aerosol plumes[5]. Instead, cover the spill with a damp absorbent pad (water or dilute sodium bicarbonate solution to neutralize the acidic salt). Gently gather the pad and place it in a hazardous waste bag.
-
For Liquid Solution Spills (e.g., in DMSO): Apply an inert, non-combustible absorbent material (such as vermiculite or dry sand) over the liquid. Once absorbed, use a non-sparking scoop to transfer the material into a sealed waste container.
Fig 2: Decision matrix and response logic for localized chemical spills.
Strategic Waste Disposal Plan
Proper disposal is critical for environmental compliance and laboratory safety.
-
Halogenated Waste Routing: Because the compound is a dihydrochloride salt (containing two chlorine atoms per molecule), any organic solvent mixtures (e.g., DMSO, Methanol, Acetonitrile) containing this compound must be routed to the Halogenated Organic Waste stream. Mixing it into non-halogenated waste can result in toxic gas release during incineration and heavy regulatory fines.
-
Solid Waste: Empty vials, contaminated weigh boats, and gloves must be disposed of in designated solid hazardous waste bins, not general lab trash.
-
Incompatibilities: Ensure the waste carboy does not contain strong oxidizing agents or strong bases, as these will react with the amine hydrochloride to release heat and toxic nitrogen oxides (NOx)[4].
References
-
Cole-Parmer. "Material Safety Data Sheet - Amine hydrochloride." Cole-Parmer. Available at: [Link]
-
Fisher Scientific. "Safety Data Sheet: Methanamine, hydrochloride." Thermo Fisher Scientific. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. N-Methyl-N-[4-(pyridin-2-yloxy)benzyl]amine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.se [fishersci.se]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
